2-Amino-6-chloro-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERABQRUGJIMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181524 | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27048-04-0 | |
| Record name | 2-Amino-6-chloro-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27048-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-nitropyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2-Amino-6-chloro-3-nitropyridine (CAS No. 27048-04-0), a key intermediate in the pharmaceutical industry. It details its chemical and physical properties, synthesis protocols, and biological significance, with a focus on its potential applications in drug discovery and development.
Core Chemical Identity and Properties
This compound is a yellow crystalline powder.[1][2] It is recognized as a vital compound in the biomedical field, primarily serving as an intermediate in the synthesis of various medications.[] Its applications are notable in the study of oncology, immunology, and infectious diseases.[]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 27048-04-0[1][2][][4][5] |
| Molecular Formula | C5H4ClN3O2[1][2][] |
| IUPAC Name | 6-chloro-3-nitropyridin-2-amine[5][6] |
| Synonyms | 6-Chloro-3-nitro-2-pyridinamine, 2-Amino-3-nitro-6-chloropyridine, 6-Amino-2-chloro-5-nitropyridine[1] |
| EC Number | 248-188-5[1] |
| InChI Key | WERABQRUGJIMKQ-UHFFFAOYSA-N[5][6] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 173.56 g/mol [1][] |
| Appearance | Yellow Crystalline Powder[1][2] |
| Melting Point | 195-196 °C[1][7] |
| Boiling Point | 339.9 °C at 760 mmHg[1][7] |
| Density | 1.6 ± 0.1 g/cm³[1] |
| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide and chloroform.[1][4][7] |
| XLogP3 | 1.8[1] |
| Topological Polar Surface Area | 84.7 Ų[2] |
Synthesis Protocols
The primary method for synthesizing this compound is through the ammonolysis of 2,6-dichloro-3-nitropyridine. Below are two detailed experimental protocols derived from literature.
Experimental Protocol 1: Ammonolysis in Aqueous Ammonia and Isopropyl Alcohol
This protocol details a common method for the synthesis of this compound.
Methodology:
-
A solution of 100 g of 2,6-dichloro-3-nitropyridine in 800 ml of isopropyl alcohol is prepared in a round-bottom flask.[1]
-
To this solution, 300 ml of aqueous ammonia solution (20-25%) is added at a temperature of 20-25°C.[1]
-
The reaction mixture is stirred for 20-24 hours at 20-25°C.[1]
-
Upon completion of the reaction, the product is obtained by filtration.[7]
-
Crystallization from isopropyl alcohol affords the pure title product.[1]
Experimental Protocol 2: Ammonolysis in Anhydrous Ethanol with Ammonia Gas
This alternative protocol utilizes anhydrous conditions and ammonia gas.
Methodology:
-
In a flask, pour 500mL of anhydrous ethanol and cool to 0°C.
-
Slowly pass ammonia gas through the ethanol for 2 hours.[1]
-
Add 4.8g (0.025 mol) of 2,6-dichloro-3-nitropyridine to the solution.[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Isolate the product, likely through filtration and subsequent purification steps.
Caption: Comparative workflow of two synthesis protocols for this compound.
Biological Activity and Potential Applications
This compound is described as a cytotoxic drug with demonstrated anti-viral properties.[4][7] It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[7]
Antiviral Activity
Research has indicated that this compound is effective against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 influenza virus in vitro.[4][7] The proposed mechanism of action involves the inhibition of the fusion between the viral membrane and host cells.[4][7] The compound is thought to bind to the viral envelope, thereby preventing the release of viral contents into the cytoplasm of the host cell.[4][7] This interaction may be facilitated by hydrogen bonding.[4][7]
Caption: Proposed mechanism of viral fusion inhibition by this compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.[1]
Table 3: GHS Safety Information
| Category | Information |
| Signal Word | Warning[5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
| Precautionary Statements | P261, P301+P312, P302+P352, P304+P340, P305+P351+P338[1][5] |
| Stability | Stable under normal temperatures and pressures.[1] |
| Storage | Store in a cool, dry area in a tightly sealed container.[2] Recommended storage is in a refrigerator.[1] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a versatile chemical intermediate with significant potential in pharmaceutical research and development. Its established role in organic synthesis, coupled with its emerging antiviral properties, makes it a compound of high interest. This guide provides a foundational understanding for researchers, and further investigation into its biological mechanisms and synthetic applications is warranted.
References
- 1. echemi.com [echemi.com]
- 2. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 4. This compound | 27048-04-0 [chemicalbook.com]
- 5. This compound | 27048-04-0 [sigmaaldrich.com]
- 6. 2-amino-3-nitro-6-chloro-pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
Physical and chemical properties of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-Amino-6-chloro-3-nitropyridine (CAS No. 27048-04-0). It is intended to serve as a technical resource for professionals in research, development, and pharmaceutical sciences.
Core Chemical Properties
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1][2] Its structure, featuring an aminopyridine core with chloro and nitro substituents, imparts specific reactivity that is valuable in organic synthesis.
Table 1: General and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄ClN₃O₂ | [3][4][5] |
| Molecular Weight | 173.56 g/mol | [3][4][5] |
| Appearance | Yellow crystalline powder | [1][2][3] |
| Melting Point | 193 - 198 °C | [2][6] |
| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 159.4 ± 26.5 °C |[3] |
Table 2: Solubility and Partitioning
| Property | Value | Source |
|---|---|---|
| Water Solubility | Slightly soluble | [1][3][4] |
| Other Solvents | Soluble in dimethyl sulfoxide (DMSO) and chloroform. Slightly soluble in alcohol. | [1][2][3][4] |
| XLogP3 | 1.8 | [2][3] |
| Topological Polar Surface Area (PSA) | 84.7 Ų |[2][3] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the selective ammonolysis of 2,6-dichloro-3-nitropyridine. The nitro group activates the adjacent C2 and para C6 positions, but the reaction kinetically favors substitution at the C2 position.[7]
The synthesis typically starts from 2,6-dichloropyridine, which is first nitrated and then undergoes selective ammonolysis.
Caption: General synthesis pathway for this compound.
This protocol details the synthesis from 2,6-dichloro-3-nitropyridine using aqueous ammonia in an isopropanol solvent.
-
Preparation: A solution of 100 g of 2,6-dichloro-3-nitropyridine is prepared in 800 mL of isopropyl alcohol in a round bottom flask.[3]
-
Reaction: 300 mL of aqueous ammonia solution (20-25%) is added to the flask at a temperature of 20-25°C.[3]
-
Stirring: The reaction mass is stirred for 20-24 hours while maintaining the temperature at 20-25°C.[3]
-
Work-up: Upon completion of the reaction, the resulting solid precipitate is filtered.[3]
-
Purification: The collected solid is washed with 100 mL of isopropyl alcohol and then dried to yield the final product, this compound.[3] A yield of 70-75 g is typically obtained.[3]
This method utilizes methanol as the solvent and is conducted at a slightly elevated temperature.
-
Preparation: 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine is dissolved in 50.0 mL of methanol at room temperature.[8]
-
Reagent Addition: 12.2 mL (0.179 mole) of 25% aqueous ammonia solution is charged to the solution at room temperature.[8]
-
Reaction Conditions: The resulting mixture is heated to 35–40°C and maintained for 2.0 hours.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]
-
Isolation: After the reaction is complete, the mixture is cooled to 20°C.[8]
-
Purification: The solid product is filtered, washed with methanol, and dried.[8]
Chemical Reactivity and Applications
This compound is a valuable building block for more complex molecules due to the differential reactivity of its functional groups. The chlorine atom can be displaced by nucleophiles, a reaction often used in the synthesis of pharmaceutical agents.
A common subsequent reaction is the substitution of the chloro group with a methoxy group, a key step in the synthesis of precursors for drugs like Flupirtine.[2]
Caption: Nucleophilic substitution of the chloro group.
-
Reagent Preparation: A mixture of 7.78 g (0.144 mol) of sodium methoxide and 50.0 mL of methanol is prepared and cooled to 15°C.[9]
-
Addition of Starting Material: 25.0 g (0.144 mol) of this compound is added slowly to the sodium methoxide solution, ensuring the temperature is maintained at 15°C.[9]
-
Reaction: The mixture is heated to 25-30°C and stirred continuously for 4-5 hours.[9] Reaction completion is monitored by TLC.[9]
-
Precipitation: Upon completion, the reaction mixture is poured slowly into water, causing the product to precipitate.[9]
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield 2-amino-6-methoxy-3-nitropyridine.[9] This process typically results in a yield of around 86.5%.[9]
This compound has been described as a cytotoxic agent with potential antiviral activity, including against HIV.[1][4] The proposed mechanism involves binding to the viral envelope, which inhibits the fusion of the viral membrane with host cells.[1][4] It is also a key intermediate in the synthesis of Glycogen Synthase Kinase 3 (GSK3) inhibitors.[10]
Caption: Proposed mechanism of antiviral action.
Safety and Handling
This compound is classified as harmful and an irritant.[3][11] Standard laboratory safety protocols should be strictly followed.
-
Hazards: Harmful if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[6][11][12]
-
Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust and prevent contact with skin and eyes.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, such as a refrigerator.[3][6][12]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
References
- 1. This compound | 27048-04-0 [chemicalbook.com]
- 2. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | 27048-04-0 [sigmaaldrich.com]
Navigating the Solubility Landscape of 2-Amino-6-chloro-3-nitropyridine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines relevant experimental protocols, and visualizes associated chemical processes to facilitate a comprehensive understanding of this compound's behavior in various solvent systems.
Quantitative Solubility Data
Extensive literature review indicates that while precise quantitative solubility data for this compound in a range of organic solvents remains largely unpublished, qualitative assessments are available. The compound is consistently reported as being soluble in dimethyl sulfoxide (DMSO) and chloroform.[1][][3][4][5] It is described as slightly soluble in alcohol and water.[6]
To provide a comparative reference, the following table summarizes the qualitative solubility profile of this compound.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Alcohol (general) | Slightly Soluble[6] |
| Water | Slightly Soluble[1][][3][4][5][6] |
The lack of specific quantitative data highlights an area for future research to precisely determine the solubility of this compound in various organic solvents at different temperatures, which is crucial for optimizing reaction conditions, purification processes, and formulation development.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7][8][9][10] This protocol provides a reliable and reproducible means of establishing the saturation point of a solute in a given solvent. Below is a detailed methodology that can be adapted for determining the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, etc.)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the solvent remains constant over time.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the collected supernatant through a syringe filter into a clean vial.
-
Quantification:
-
HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase. Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV detector set at the λmax of the compound). The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, the concentration can be determined by measuring the absorbance of the diluted saturated solution at its wavelength of maximum absorbance (λmax). The concentration is calculated using a previously established standard curve.
-
-
Data Reporting: The solubility is typically reported in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.
Workflow for Solubility Determination
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. This compound | 27048-04-0 [chemicalbook.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
- 6. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. scribd.com [scribd.com]
- 10. bioassaysys.com [bioassaysys.com]
A Technical Guide to the Spectroscopic Analysis of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 2-Amino-6-chloro-3-nitropyridine (CAS No: 27048-04-0). Due to the limited availability of published experimental spectra for this specific molecule, this document combines confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally similar compounds. This guide is intended to support research, development, and quality control activities where the characterization of this compound is required.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Melting Point: 194-198 °C[3]
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O₂ | [1][2][3] |
| Calculated Exact Mass | 173.56 | [1] |
| [M+H]⁺ (found) | 174.00 | [1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
No experimental ¹H NMR data for this compound was found in the public domain. The following table presents predicted chemical shifts (δ) and multiplicities based on the analysis of similar substituted pyridine structures. The pyridine ring protons and the amino protons are accounted for.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-4 | 7.8 - 8.2 | d (doublet) | Expected to be downfield due to the deshielding effect of the adjacent nitro group. |
| H-5 | 6.8 - 7.2 | d (doublet) | Expected to be upfield relative to H-4. |
| -NH₂ | 5.0 - 6.0 | br s (broad singlet) | Chemical shift can be variable depending on solvent and concentration. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
No experimental ¹³C NMR data for this compound was found in the public domain. The predicted chemical shifts are based on the known effects of amino, chloro, and nitro substituents on the pyridine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 158 - 162 | Carbon bearing the amino group. |
| C-3 | 125 - 130 | Carbon bearing the nitro group. |
| C-4 | 135 - 140 | Aromatic CH. |
| C-5 | 115 - 120 | Aromatic CH. |
| C-6 | 148 - 152 | Carbon bearing the chloro group. |
Infrared (IR) Spectroscopy (Predicted)
No experimental IR spectrum for this compound was found in the public domain. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| N-O Stretch (Nitro, Asymmetric) | 1520 - 1560 | Strong |
| N-O Stretch (Nitro, Symmetric) | 1340 - 1370 | Strong |
| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The compound is reported to be soluble in dimethyl sulfoxide and chloroform.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆ (or CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard (DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: DMSO-d₆ (or CDCl₃).
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak is used as an internal standard (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatography System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is commonly used.
-
Mass Spectrometer: An Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode is expected to be effective for this amine-containing compound, looking for the [M+H]⁺ ion.
-
Mass Range: Scan a range that includes the expected molecular ion, for instance, m/z 50-300.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel or synthesized chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.
References
Reactivity of the Amino Group in 2-Amino-6-chloro-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-amino-6-chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The electronic landscape of the pyridine ring, significantly influenced by the presence of a nitro group and a chlorine atom, dictates the nucleophilic character and reaction profile of the amino substituent. This document explores the delicate balance of electronic and steric effects, detailing the amino group's involvement in fundamental reactions such as nucleophilic substitution, diazotization, and cyclization. Experimental protocols for key transformations, quantitative data where available, and logical frameworks for predicting reactivity are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
This compound is a versatile heterocyclic building block characterized by a unique substitution pattern that imparts a nuanced reactivity profile. The pyridine core is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group at the 3-position, and the chloro group at the 6-position. This electronic environment profoundly influences the chemical behavior of the amino group at the 2-position, modulating its basicity and nucleophilicity. Understanding the reactivity of this amino group is paramount for the strategic design of synthetic routes to more complex molecules with desired biological activities. This guide will systematically dissect the factors governing the amino group's reactivity and its participation in a range of chemical transformations.
Electronic and Steric Landscape
The reactivity of the amino group in this compound is a direct consequence of the electronic interplay between the substituents and the pyridine ring.
-
Inductive and Mesomeric Effects: The nitro group at the 3-position exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). Similarly, the chlorine atom at the 6-position contributes an inductive electron-withdrawing effect (-I). The pyridine ring nitrogen itself is inherently electron-withdrawing. These combined effects significantly reduce the electron density on the pyridine ring and, consequently, on the exocyclic amino group. This diminished electron density leads to a decrease in the basicity and nucleophilicity of the amino group compared to aniline or even 2-aminopyridine.
-
Positional Effects: The position of the substituents is critical. The nitro group, being ortho to the amino group, has a more pronounced deactivating effect than if it were at the meta position. This ortho-relationship can also introduce steric hindrance for reactions involving the amino group.
A logical representation of these electronic influences is depicted below:
Caption: Electronic effects influencing the amino group in this compound.
Quantitative Reactivity Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility |
| This compound | C₅H₄ClN₃O₂ | 173.56 | 195-196 | Slightly soluble in water; Soluble in DMSO and chloroform.[1] |
Table 1: Physical and Chemical Properties of this compound.
Key Reactions of the Amino Group
Despite its reduced nucleophilicity, the amino group in this compound can participate in several important chemical transformations.
Diazotization and Sandmeyer-Type Reactions
The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. The general mechanism for diazotization involves the reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid).[2]
The resulting diazonium salt can then undergo Sandmeyer or related reactions to replace the diazonium group with halides, cyanide, hydroxyl, and other functionalities.[3][4][5][6] This provides a powerful synthetic route to functionalize the 2-position of the pyridine ring that would be difficult to achieve by other means.
Caption: General workflow for the diazotization and Sandmeyer reaction of this compound.
Experimental Protocol: General Procedure for Diazotization
Caution: Diazonium salts can be explosive when isolated and should be handled with care, typically used in situ.
-
Dissolve or suspend this compound in a suitable acidic medium (e.g., HCl, H₂SO₄).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes) to ensure complete formation of the diazonium salt.
-
The resulting solution or suspension of the diazonium salt is then used directly in the subsequent reaction (e.g., Sandmeyer reaction).
Acylation and Alkylation
The amino group can act as a nucleophile and react with acylating and alkylating agents. However, due to its reduced nucleophilicity, more forcing reaction conditions may be required compared to more electron-rich anilines.
-
Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct, will yield the corresponding N-acyl derivative.
-
Alkylation: Alkylation with alkyl halides can also occur, though it may be more challenging and could potentially lead to over-alkylation.
These reactions are useful for protecting the amino group or for introducing new functional groups.
Cyclization Reactions: Synthesis of Fused Heterocycles
The amino group of this compound can participate in cyclization reactions to form fused heterocyclic systems, such as triazolopyridines. These reactions often involve condensation with a reagent containing two electrophilic centers. The synthesis of triazolopyridines from 2-aminopyridines is a well-established methodology in medicinal chemistry.[7]
Caption: Conceptual pathway for the synthesis of fused heterocycles from this compound.
Reactivity of Other Substituents
It is important to consider the reactivity of the other functional groups in the molecule, as they can compete with or influence the reactions of the amino group.
Nucleophilic Aromatic Substitution of the Chloro Group
The chloro group at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group and the pyridine nitrogen. This makes it a primary site for reaction with various nucleophiles.
Experimental Protocol: Methoxylation of this compound [8][9]
-
Prepare a solution of sodium methoxide in methanol.
-
Cool the solution to 15 °C.
-
Slowly add this compound to the sodium methoxide solution while maintaining the temperature at 15 °C.
-
Warm the reaction mixture to 25-30 °C and stir for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into water to precipitate the product, 2-amino-6-methoxy-3-nitropyridine.
-
Collect the precipitate by filtration and wash with cold water.
| Reactant | Moles | Molar Mass ( g/mol ) | Amount |
| This compound | 0.144 | 173.56 | 25.0 g |
| Sodium Methoxide | 0.144 | 54.02 | 7.78 g |
| Methanol | - | - | 50.0 mL |
Table 2: Reagents for the Methoxylation of this compound.
Conclusion
The amino group in this compound, while deactivated by the strongly electron-withdrawing environment of the substituted pyridine ring, remains a synthetically valuable functional handle. Its ability to undergo diazotization followed by a variety of Sandmeyer-type reactions provides a gateway to a wide array of 2-substituted pyridines. Furthermore, it can participate in acylation, alkylation, and cyclization reactions, enabling the construction of complex molecular architectures. A thorough understanding of the electronic factors governing its reactivity is crucial for the successful design and execution of synthetic strategies utilizing this important intermediate. This guide provides a foundational understanding and practical data to aid researchers in harnessing the synthetic potential of this compound.
References
- 1. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic nature of the pyridine ring in 2-Amino-6-chloro-3-nitropyridine, a key intermediate in the synthesis of various bioactive molecules. The presence of multiple substituents—an electron-donating amino group, an electron-withdrawing chloro group, and a strongly electron-withdrawing nitro group—creates a unique electronic landscape on the pyridine core. This guide will delve into the theoretical and practical aspects of this compound's reactivity, focusing on its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate a deeper understanding and practical application of this versatile chemical entity in research and drug development.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the highly activated pyridine ring, which serves as a scaffold for the introduction of diverse functionalities. The electrophilicity of the pyridine ring is a direct consequence of the interplay between its constituent substituents. The electron-withdrawing nitro and chloro groups, combined with the inherent electron-deficient nature of the pyridine ring, render the carbon atoms susceptible to nucleophilic attack. This guide will explore the factors governing this electrophilicity and its implications for synthetic transformations.
Electronic Properties and Electrophilicity
The electrophilicity of the pyridine ring in this compound is primarily dictated by the electronic effects of its substituents. The nitro group at the 3-position is a powerful electron-withdrawing group, both through inductive and resonance effects, significantly reducing the electron density of the ring. The chlorine atom at the 6-position also withdraws electron density inductively. Conversely, the amino group at the 2-position is an electron-donating group through resonance, which can partially counteract the effect of the withdrawing groups.
This combination of substituents leads to a highly polarized pyridine ring, with specific carbon atoms being more electron-deficient and thus more electrophilic. The positions ortho and para to the strongly electron-withdrawing nitro group are particularly activated towards nucleophilic attack.
Quantitative Reactivity Data
| Parameter | Value/Observation for this compound (or related compounds) | Implication for Electrophilicity |
| Hammett Substituent Constants (σ) | The nitro group has a large positive σ value, indicating strong electron-withdrawing character. The chloro group also has a positive σ value. The amino group has a negative σ value, indicating electron-donating character. | The net effect of these substituents is a significant increase in the electrophilicity of the pyridine ring compared to unsubstituted pyridine. |
| LUMO Energy | Not available for this specific molecule. For related nitropyridines, the LUMO energy is significantly lowered by the presence of the nitro group. | A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile, thus enhancing reactivity in SNAr reactions. |
| Electrostatic Potential Map | Not available for this specific molecule. It is predicted that the regions around the carbon atoms bearing the chloro and nitro groups will show a significant positive electrostatic potential (electron-poor regions). | These electron-poor regions are the most likely sites for nucleophilic attack. |
| Topological Polar Surface Area (TPSA) | 84.7 Ų | A higher TPSA is often associated with increased polarity and potential for intermolecular interactions, which can influence reaction kinetics in polar solvents. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction showcasing the electrophilicity of the pyridine ring in this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the displacement of a leaving group, typically the chloride ion.
The presence of the nitro group ortho and para to the chlorine atom is crucial for the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.
General SNAr Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
Caption: Generalized mechanism for the SNAr reaction.
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound that highlight the electrophilicity of its pyridine ring.
Synthesis of this compound from 2,6-dichloro-3-nitropyridine
This synthesis demonstrates the regioselective substitution of one chlorine atom by an amino group, a classic SNAr reaction.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Aqueous ammonia solution (25-30%)
-
Isopropanol
-
Round bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 100 g of 2,6-dichloro-3-nitropyridine in 800 ml of isopropanol.
-
To this solution, add 300 ml of aqueous ammonia solution (20-25%) at 20-25°C with stirring.
-
Stir the reaction mixture for 20-24 hours at 20-25°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the solid product.
-
Wash the filtered solid with 100 ml of isopropanol.
-
Dry the product to obtain this compound.
Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol illustrates the displacement of the chloro group by a methoxy group, further confirming the electrophilic nature of the C6 position.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Round bottom flask with a reflux condenser
-
Magnetic stirrer
-
Water
-
Filtration apparatus
Procedure:
-
In a round bottom flask, mix 7.78 g (0.144 mol) of sodium methoxide with 50.0 ml of methanol and cool the mixture to 15°C.
-
Slowly add 25.0 g (0.144 mol) of this compound to the solution while maintaining the temperature at 15°C.
-
Heat the reaction mixture to 25-30°C and stir continuously for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
Dry the product to obtain 2-amino-6-methoxy-3-nitropyridine.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmacologically active compounds. Its activated pyridine core allows for the strategic introduction of different functional groups to modulate the biological activity of the target molecules. For instance, it has been used in the synthesis of inhibitors for enzymes like GSK-3.
The following workflow illustrates a general synthetic pathway for the development of a potential drug candidate starting from this compound.
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Among the myriad of pyridine derivatives, 2-Amino-6-chloro-3-nitropyridine stands out as a highly versatile and valuable starting material for the synthesis of diverse therapeutic agents. Its strategic substitution pattern, featuring a nucleophilic amino group, an electrophilic chlorine atom, and an electron-withdrawing nitro group, provides a rich platform for chemical elaboration and the development of novel drugs targeting a range of diseases.[1][3] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.
A Privileged Starting Point: The Synthetic Utility of this compound
This compound serves as a key building block in the synthesis of a multitude of heterocyclic compounds with significant pharmacological potential.[] Its reactivity allows for a variety of chemical transformations, making it an ideal starting point for the generation of compound libraries for drug discovery. The primary synthetic routes involving this scaffold include nucleophilic aromatic substitution at the C6 position, modifications of the amino group, and reduction of the nitro group followed by further functionalization.
A common and important application of this compound is in the synthesis of the non-opioid analgesic, Flupirtine.[5][6] The synthesis involves the nucleophilic substitution of the chlorine atom with 4-fluorobenzylamine, followed by reduction of the nitro group and subsequent acylation.
Targeting Kinase Signaling Pathways
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The 2-aminopyridine scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors.[8][9]
Glycogen Synthase Kinase 3 (GSK3) Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases, bipolar disorder, and diabetes.[10] Derivatives of this compound have been successfully employed in the synthesis of potent GSK3 inhibitors.
Signaling Pathway: GSK3 Signaling
Caption: Wnt/β-Catenin signaling pathway and the role of GSK3 inhibition.
Janus Kinase 2 (JAK2) Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK/STAT pathway. Aberrant JAK2 activity is associated with myeloproliferative neoplasms and inflammatory diseases. The 2-aminopyridine scaffold has been utilized to develop potent JAK2 inhibitors.
Signaling Pathway: JAK2/STAT Signaling
Caption: The JAK2/STAT signaling pathway and its inhibition.
Antiviral Applications
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents.[6] The 2-aminopyridine scaffold has been explored for its antiviral potential, with derivatives showing activity against a range of viruses, including HIV and influenza.[11] The versatility of the this compound core allows for the synthesis of diverse libraries of compounds for antiviral screening.
Flupirtine: A Non-Opioid Analgesic
Flupirtine is a centrally acting, non-opioid analgesic that exerts its effects through a unique mechanism of action. It is a selective neuronal potassium channel opener (SNEPCO) and also exhibits NMDA receptor antagonist properties.[5] This dual mechanism contributes to its analgesic and muscle relaxant effects.
Mechanism of Action: Flupirtine
Caption: Dual mechanism of action of Flupirtine.
Quantitative Biological Data
The following tables summarize key quantitative data for representative compounds derived from this compound and related scaffolds, highlighting their potency against various targets.
Table 1: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| Imidazo[1,2-a]pyrimidin-5-amine | GSK3β | 8 nM (IC50) | [10] |
| Pyrimidine Derivative | p70S6Kβ | 444 nM (IC50) | [12] |
| Thieno[3,2-b]pyridine-6-carbonitrile | Src | Sub-micromolar (IC50) | [13] |
| 2-Aminothiazole Derivative | Pan-Src | nM to sub-nM (IC50) | [14] |
| 2-Aminopyridine Derivative | CDK9/HDAC1 | 88.4 nM / 168.9 nM (IC50) | [9] |
Table 2: Antiviral Activity of Pyridine Derivatives
| Compound Class | Virus | Activity Metric | Value | Reference |
| Polycyclic Pyridone | Influenza A Virus | EC50 | Picomolar range | [5] |
| Pyridine C-Nucleoside | Influenza A Virus | EC50 | Micromolar range | [15] |
| Substituted Pyridine | HIV-1 | - | Replication inhibition | [11] |
| Substituted Pyridine | Influenza type 2 | - | Effective | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and for the biological evaluation of compounds derived from this compound.
Synthesis of this compound
Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Protocol:
The synthesis of this compound is achieved through the ammonolysis of 2,6-dichloro-3-nitropyridine.[11][16]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dichloro-3-nitropyridine in methanol.
-
Ammonolysis: To the stirred solution, add a solution of aqueous ammonia.
-
Reaction Conditions: Heat the reaction mixture to 35-40°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product precipitates out of the solution and can be collected by filtration. Wash the solid with cold methanol and dry under vacuum to yield this compound as a yellow solid.
Representative Synthesis of a Kinase Inhibitor: N-(6-Chloro-3-nitropyridin-2-yl)isoquinolin-3-amine derivative
This protocol is adapted from the synthesis of a potential MPS1 kinase inhibitor, demonstrating the use of a related nitropyridine in a nucleophilic aromatic substitution.[12]
-
Reaction Setup: To a solution of 3-amino-isoquinoline derivative in an appropriate solvent (e.g., dioxane), add this compound (or in the cited case, 2,6-dichloro-3-nitropyridine) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine derivative.
In Vitro GSK-3β Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against GSK-3β using a luminescence-based assay that measures ADP production.
Workflow: In Vitro GSK-3β Inhibition Assay
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Influenza Virus Effects of Novel Substituted Polycyclic Pyridone Derivatives Modified from Baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 27048-04-0 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chloro-3-nitropyridine is a pivotal heterocyclic compound, primarily recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, historical context, detailed synthetic protocols, and its significant applications in the pharmaceutical and agrochemical industries. While direct biological activity of the title compound is not extensively documented, its importance as a structural motif in the development of kinase inhibitors and other therapeutic agents is critically examined. This document serves as an essential resource for researchers engaged in organic synthesis and medicinal chemistry.
Introduction
This compound, with the CAS number 27048-04-0, is a substituted pyridine derivative characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a nitro group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecular architectures. Its significance lies not in its own biological activity, but as a crucial building block for compounds with therapeutic potential, particularly in oncology and immunology.[1]
History and Discovery
While pinpointing a singular "discovery" paper for this compound is challenging, its synthesis is a logical extension of the broader field of pyridine chemistry, which has been evolving since the 19th century. The synthesis of substituted 2-aminopyridines, in general, has progressed from classical methods like the Chichibabin reaction to more modern and versatile catalytic approaches.[2] The preparation of this compound is rooted in the well-established principles of nucleophilic aromatic substitution on the pyridine ring, a reaction class that has been extensively studied and refined over many decades. The development of methods for the nitration and halogenation of pyridines in the early to mid-20th century laid the groundwork for the synthesis of precursors like 2,6-dichloro-3-nitropyridine. The subsequent ammonolysis to yield this compound is a standard transformation in heterocyclic chemistry.
Chemical and Physical Properties
This compound is typically a yellow crystalline powder.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ClN₃O₂ | [] |
| Molecular Weight | 173.56 g/mol | [] |
| Appearance | Yellow powder/crystal | [3] |
| Melting Point | 194-198 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in DMSO and chloroform | [5] |
| CAS Number | 27048-04-0 | [5] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the regioselective ammonolysis of 2,6-dichloro-3-nitropyridine. The nitro group at the 3-position activates the adjacent 2- and 6-positions for nucleophilic attack. The substitution of one chlorine atom with an amino group is the key step in this synthesis.
General Synthetic Pathway
The overall synthetic scheme involves two main steps: the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine, followed by the selective ammonolysis of the latter.
Experimental Protocols
Several variations of the ammonolysis step have been reported, differing in the solvent, source of ammonia, and reaction conditions. Below are detailed protocols based on published literature and patents.
Protocol 1: Ammonolysis in Methanol
-
Reaction: 2,6-dichloro-3-nitropyridine is dissolved in methanol. Aqueous ammonia is then added, and the mixture is heated.
-
Reagents and Conditions:
-
2,6-dichloro-3-nitropyridine (1.0 eq)
-
Methanol
-
Aqueous ammonia (e.g., 25%)
-
Temperature: 35-40 °C
-
-
Procedure: 2,6-dichloro-3-nitropyridine is dissolved in methanol at room temperature. The aqueous ammonia solution is then added. The resulting mixture is heated to 35-40 °C and stirred. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with methanol, and dried.[6]
-
Reported Yield: 56.45%[7]
Protocol 2: Ammonolysis in Isopropanol
-
Reaction: Gaseous ammonia is bubbled through a solution of 2,6-dichloro-3-nitropyridine in isopropanol, or liquid ammonia is added.
-
Reagents and Conditions:
-
2,6-dichloro-3-nitropyridine (1.0 eq)
-
Isopropanol
-
Ammonia gas or liquid ammonia
-
Temperature: 20-30 °C, followed by stirring at room temperature.
-
-
Procedure: Ammonia gas is introduced into a stirred solution of 2,6-dichloro-3-nitropyridine in isopropanol at 20-30 °C. The mixture is then stirred for an extended period (e.g., 24 hours) at room temperature. The completion of the reaction is monitored by TLC or Gas Chromatography (GC). The resulting product, which is in suspension, can be used directly in subsequent steps or filtered and purified.[8]
-
Reported Yield: Not explicitly stated, but the product is used in further reactions.
Protocol 3: Ammonolysis in Ethanol
-
Reaction: 2,6-dichloro-3-nitropyridine is reacted with aqueous ammonia in ethanol.
-
Reagents and Conditions:
-
2,6-dichloro-3-nitropyridine (1.0 eq)
-
Ethanol
-
Aqueous ammonia
-
Temperature: Room temperature
-
-
Procedure: To a solution of 2,6-dichloro-3-nitropyridine in ethanol, aqueous ammonia is added. The mixture is stirred at room temperature for several hours (e.g., 10 hours). The resulting precipitate is collected by filtration, washed with ethanol, and dried under vacuum.[5]
-
Reported Yield: 83%[5]
Summary of Synthetic Data
| Parameter | Protocol 1 (Methanol) | Protocol 2 (Isopropanol) | Protocol 3 (Ethanol) |
| Solvent | Methanol | Isopropanol | Ethanol |
| Ammonia Source | Aqueous Ammonia | Gaseous/Liquid Ammonia | Aqueous Ammonia |
| Temperature | 35-40 °C | 20-30 °C / Room Temp. | Room Temperature |
| Reported Yield | 56.45% | - | 83% |
Role in Drug Discovery and Development
The primary value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with desirable pharmacological properties. It serves as a key starting material for the introduction of a substituted aminopyridine moiety into a larger molecular framework.
Use as a Synthetic Intermediate
The amino group can be further functionalized, and the chlorine atom can be displaced by various nucleophiles, allowing for the construction of diverse chemical libraries. A common subsequent reaction is the reduction of the nitro group to an amino group, leading to a diaminopyridine derivative, which can then be used to build heterocyclic ring systems.
Application in Kinase Inhibitor Synthesis
A notable application of this compound is in the synthesis of kinase inhibitors. For instance, it has been used as a building block for the development of Glycogen Synthase Kinase-3 (GSK3) inhibitors.[6] In these syntheses, the 2-amino group can be part of a larger heterocyclic system, while the 6-chloro position allows for coupling with other fragments of the target molecule.
Biological Activity and Signaling Pathways
There is limited direct evidence in peer-reviewed literature detailing the specific biological activity or mechanism of action of this compound itself. Some commercial suppliers describe it as a cytotoxic drug with antiviral potency, potentially inhibiting viral fusion with host cells.[5] However, these claims are not well-substantiated by dedicated research studies. The primary and well-documented role of this compound is as a synthetic intermediate. Its contribution to biology and medicine is indirect, through the vast number of bioactive molecules that are synthesized from it.
Given the lack of data on its direct interaction with specific biological pathways, a signaling pathway diagram for this compound would be speculative. Instead, a more accurate representation of its role is a workflow diagram illustrating its use in the drug discovery process.
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. While its own biological profile is not extensively characterized, its value as a precursor to a multitude of high-value compounds, including kinase inhibitors and agrochemicals, is undisputed. The synthetic routes to this compound are well-established and scalable, ensuring its continued availability for research and development. This guide has provided a detailed overview of its synthesis, properties, and critical role in the development of new chemical entities, underscoring its importance for professionals in the field of drug discovery and development.
References
- 1. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. This compound | 27048-04-0 [chemicalbook.com]
- 6. chempanda.com [chempanda.com]
- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Commercial suppliers of 2-Amino-6-chloro-3-nitropyridine
An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine for Researchers and Drug Development Professionals
Introduction
This compound is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][] Its distinct molecular structure, featuring amino, chloro, and nitro functional groups on a pyridine ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules.[1][3] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key experimental applications, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers worldwide. These suppliers offer different grades and quantities, from milligrams for research purposes to kilograms for bulk manufacturing. When sourcing this chemical, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) to ensure quality and safety.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Offered | Available Quantities |
| 3B Pharmachem (Wuhan) International Co.,Ltd. | ≥98% | Grams to Kilograms |
| BOC Sciences | ≥95% | Grams to Kilograms |
| ChemicalBook Suppliers | 98% to 99% | Grams to Kilograms |
| Chem-Impex | Not specified | Grams to Kilograms |
| Manchester Organics | Not specified | Grams |
| Shaanxi Dideu New Materials Co. Ltd. | 98.0% | Kilograms |
| Sigma-Aldrich | Not specified | Grams |
| TAIYUAN RHF CO.,LTD. | ≥98% | Grams to Kilograms |
| Tokyo Chemical Industry (TCI) | >98.0% (HPLC) | Grams |
| WUHAN FORTUNA CHEMICAL CO., LTD. | 98% min | Kilograms |
Note: This list is not exhaustive and represents a sample of known suppliers. Availability and specifications should be confirmed directly with the supplier.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 27048-04-0 | [4][5] |
| Molecular Formula | C₅H₄ClN₃O₂ | [][5][6] |
| Molecular Weight | 173.56 g/mol | [][5] |
| Appearance | Yellow crystalline powder | [5][6] |
| Melting Point | 194-198 °C | [6] |
| Boiling Point | 339.9 °C at 760 mmHg | [5] |
| Density | ~1.6 g/cm³ | [5] |
| Solubility | Slightly soluble in water. Soluble in DMSO and chloroform. | [][4][5][7] |
| Purity (Typical) | ≥98% (HPLC) | [4][6] |
| Storage Conditions | Store at 2-8°C, in a cool, dry area under an inert atmosphere. | [][5][6] |
| InChI Key | WERABQRUGJIMKQ-UHFFFAOYSA-N |
Key Applications and Synthetic Pathways
This compound serves as a critical starting material for the synthesis of various bioactive molecules, including pharmaceuticals like the non-opioid analgesic Flupirtine and potent enzyme inhibitors.[][6] It is also a precursor for developing herbicides and pesticides in the agrochemical sector.[1]
Synthesis of this compound
The most common laboratory and industrial synthesis of the title compound involves the ammonolysis of 2,6-dichloro-3-nitropyridine.[4][8] This reaction selectively substitutes one of the chloro groups with an amino group.
Caption: Synthesis via ammonolysis of 2,6-dichloro-3-nitropyridine.
Role as an Intermediate in Drug Synthesis
This compound is a key intermediate in multi-step syntheses. For instance, it is a precursor to 2,3-diamino-6-methoxypyridine, a valuable scaffold in medicinal chemistry.[8]
Caption: Synthetic workflow from this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are vital for successful research. Below are methodologies for key transformations involving this compound, compiled from published procedures.
Protocol 1: Synthesis of this compound from 2,6-Dichloro-3-nitropyridine[5][9]
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Isopropyl alcohol (or Methanol)
-
Aqueous ammonia solution (20-25%)
-
Round bottom flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in isopropyl alcohol in a round bottom flask at room temperature (20-25°C).[5]
-
Slowly add aqueous ammonia solution (e.g., 2.5 eq) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 20-24 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[9]
-
Upon completion, the product precipitates out of the solution.
-
Collect the solid product by filtration.
-
Wash the filtered solid with a small amount of cold isopropyl alcohol to remove impurities.
-
Dry the resulting yellow solid under vacuum to yield this compound.[5]
Protocol 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine[9][11]
Objective: To replace the chloro group with a methoxy group, a key step towards various pharmaceutical targets.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Water
-
Reaction flask with cooling capabilities
-
Stirrer
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium methoxide (1.0-1.05 eq) in methanol in a reaction flask.[8][10]
-
Cool the sodium methoxide solution to approximately 15°C.[10]
-
Slowly add this compound (1.0 eq) to the cooled solution while maintaining the temperature at 15°C.[10]
-
After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 4-5 hours.[8][10]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture into cold water to precipitate the product.[10]
-
Filter the precipitate and wash thoroughly with water.
-
Dry the collected solid to obtain 2-Amino-6-methoxy-3-nitropyridine. A yield of 86.5% with 99.0% HPLC purity has been reported for this procedure.[10]
Conclusion
This compound is a high-value chemical intermediate with a well-established supply chain and critical applications in research and development. Its utility in the synthesis of pharmaceuticals and agrochemicals underscores its importance. The provided data and protocols offer a foundational resource for scientists and developers working with this versatile compound, enabling efficient sourcing, safe handling, and effective application in synthetic chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 27048-04-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 7. echemi.com [echemi.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 2-amino-6-chloro-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the facile displacement of the chloro substituent by a variety of nucleophiles, enabled by the activating effect of the ortho-nitro group. The protocols outlined herein cover reactions with common nucleophiles such as amines, alkoxides, and thiols, providing a foundation for the synthesis of diverse substituted aminopyridine derivatives.
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. The pyridine scaffold, a common motif in pharmaceuticals, can be readily modified using this reaction, particularly when activated by electron-withdrawing groups. This compound is an excellent substrate for SNAr reactions. The strong electron-withdrawing nitro group at the 3-position, ortho to the chlorine atom, significantly activates the 6-position towards nucleophilic attack. This allows for the displacement of the chloride leaving group under relatively mild conditions with a wide range of nucleophiles. The resulting 2-amino-6-substituted-3-nitropyridine core is a key intermediate in the synthesis of various biologically active molecules, including the non-opioid analgesic Flupirtine.
Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.
Data Presentation
The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Methoxide | Sodium methoxide | Methanol | - | 25-30 | 2 | 56.45[1] |
| p-Fluorobenzylamine | p-Fluorobenzylamine | Isopropanol | Triethylamine | Reflux | 6 | Not explicitly stated, but part of a multi-step synthesis. |
| Ammonia | Aqueous Ammonia | Methanol | - | 35-40 | 2 | High (qualitative)[2] |
Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: General Procedure for Amination Reactions
This protocol describes a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., p-fluorobenzylamine)
-
Anhydrous solvent (e.g., Isopropanol, Acetonitrile, or DMF)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add the tertiary amine base (1.2 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-6-(substituted-amino)-3-nitropyridine.
Protocol 2: Procedure for Methoxylation
This protocol details the synthesis of 2-amino-6-methoxy-3-nitropyridine.[1]
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve sodium methoxide in methanol.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at 25-30°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product may precipitate. If so, cool the mixture and collect the product by filtration.
-
Wash the solid with cold methanol and dry to yield 2-amino-6-methoxy-3-nitropyridine.
-
If the product does not precipitate, concentrate the reaction mixture and perform a standard aqueous work-up and purification as described in Protocol 1.
Protocol 3: General Procedure for Thiolation Reactions
This protocol provides a general method for the reaction of this compound with thiols.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Base (e.g., Potassium carbonate or Sodium hydride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the anhydrous solvent.
-
Add the base (1.2 eq) and stir the mixture for a short period to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Perform an aqueous work-up by extracting the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-6-(substituted-thio)-3-nitropyridine.
Mandatory Visualizations
Caption: General mechanism of nucleophilic aromatic substitution.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-Amino-6-chloro-3-nitropyridine with various aryl and heteroaryl boronic acids. This reaction is a critical transformation for the synthesis of 2-amino-3-nitro-6-arylpyridines, which are valuable intermediates in the development of novel pharmaceuticals and other biologically active molecules. The presence of both an amino and a nitro group on the pyridine ring requires careful optimization of reaction conditions to achieve high yields and purity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] These structural motifs are prevalent in medicinal chemistry. The substrate, this compound, features a chloro-substituent at the 6-position, which is susceptible to palladium-catalyzed cross-coupling. However, the electronic properties of the aminopyridine scaffold, influenced by both the electron-donating amino group and the electron-withdrawing nitro group, necessitate the careful selection of catalysts, ligands, bases, and solvents to ensure efficient and successful coupling. While heteroaryl chlorides are often more cost-effective than their bromide or iodide counterparts, their lower reactivity can present a challenge, typically requiring specialized catalytic systems for optimal results.[2]
Data Presentation: A Comparative Overview of Conditions for Analogous Reactions
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes representative conditions and yields for the coupling of structurally related bromopyridines and other heteroaryl chlorides. This data serves as a valuable reference for reaction optimization.
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 2 | 6-Bromonicotinonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | [3] |
| 3 | 6-Bromonicotinonitrile | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | [3] |
| 4 | 2-Bromo-4-fluoro-5-methylpyridine | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | N/A | [4] |
| 5 | 2-Bromo-4-fluoro-5-methylpyridine | Aryl/heteroaryl boronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 80 | 1-4 | N/A | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for work-up (e.g., Ethyl acetate, Dichloromethane)
-
Brine, anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[2]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.[2]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane or Toluene) via syringe. If an aqueous system is used, add the degassed water portion (typically a 4:1 or 5:1 ratio of organic solvent to water).[3][4] The typical reaction concentration is 0.1-0.5 M.[2]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful methodology is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds. The reaction's broad substrate scope and tolerance for various functional groups offer a significant advantage over classical methods for C-N bond formation.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 2-Amino-6-chloro-3-nitropyridine. This substrate presents a unique set of electronic properties due to the presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on the chloropyridine core. The chloro-substituent at the 6-position of the pyridine ring is activated towards oxidative addition, a key step in the catalytic cycle. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-2-amino-3-nitropyridine product and regenerating the active Pd(0) catalyst.
The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity, as well as the base, solvent, and reaction temperature.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various aryl chlorides, with a focus on electron-deficient and functionalized pyridines, to serve as a guide for the amination of this compound.
| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2.0) | Xantphos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85 (mono-aminated at C2) |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOtBu (1.5) | Dioxane | 100 | 18 | 92 |
| 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 88 |
| 2-Chloro-5-nitropyridine | Benzylamine | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu (2.0) | Dioxane | 100 | 16 | 95 |
Note: The yields and reaction times are approximate and will vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., aniline derivative) (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2.0 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4.0 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Protocol 1: General Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-amino-3-nitropyridine.
Mandatory Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-6-chloro-3-nitropyridine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-nitropyridine is a versatile precursor in the synthesis of a diverse range of heterocyclic compounds, particularly kinase inhibitors. Its trifunctional nature, featuring an amino group, a chloro leaving group, and a nitro group, allows for sequential and regioselective modifications. This enables the construction of complex molecular architectures that can effectively target the ATP-binding site of various kinases. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material. The protocols cover key synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, it includes quantitative data on the biological activity of representative inhibitors and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Synthetic Strategies
The chemical reactivity of this compound allows for several synthetic strategies to generate diverse libraries of potential kinase inhibitors. The primary reaction pathways involve the substitution of the chloro group at the 6-position and subsequent manipulation of the nitro and amino groups to construct fused heterocyclic systems.
A common and effective approach is the nucleophilic aromatic substitution (SNAr) of the 6-chloro substituent with various amines. The electron-withdrawing effect of the adjacent nitro group activates the pyridine ring, facilitating this substitution. Subsequent reduction of the nitro group to an amine provides a diamino pyridine intermediate, which is a key building block for the construction of fused ring systems like imidazo[4,5-b]pyridines, a common scaffold in kinase inhibitors.
Alternatively, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of a wide range of aryl and heteroaryl moieties at the 6-position, significantly expanding the chemical diversity of the synthesized compounds.
General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(6-substituted-3-nitropyridin-2-yl) amines via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the nucleophilic aromatic substitution of the 6-chloro group of this compound with a primary or secondary amine. This reaction is a key step in the synthesis of various kinase inhibitor scaffolds.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or other suitable base (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or isopropanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add the desired amine (1.1 - 1.5 equivalents) and the base (e.g., DIEA, 2-3 equivalents).
-
Add the anhydrous solvent to the flask. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up. Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(6-substituted-3-nitropyridin-2-yl) amine.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to a primary amine, a crucial step for subsequent cyclization reactions to form fused heterocyclic kinase inhibitors.
Materials:
-
N-(6-substituted-3-nitropyridin-2-yl) amine (from Protocol 1)
-
Reducing agent (e.g., iron powder, tin(II) chloride dihydrate, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate, or acetic acid)
-
Acid (if using Fe or SnCl2·2H2O, e.g., acetic acid or hydrochloric acid)
-
Base for neutralization (e.g., sodium bicarbonate or sodium carbonate solution)
-
Standard laboratory glassware and purification equipment
Procedure (using Iron powder in Acetic Acid):
-
Suspend the N-(6-substituted-3-nitropyridin-2-yl) amine (1.0 equivalent) in a mixture of acetic acid and ethanol.
-
Add iron powder (excess, typically 5-10 equivalents) portion-wise to the stirring mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamino pyridine derivative.
-
Purify the product by column chromatography if necessary.
Protocol 3: Synthesis of Imidazo[4,5-b]pyridine Core via Cyclization
This protocol describes the formation of the imidazo[4,5-b]pyridine ring system, a common core in many kinase inhibitors, from the diamino pyridine intermediate.
Materials:
-
N2-substituted-pyridine-2,3-diamine (from Protocol 2)
-
Aldehyde or orthoester (e.g., triethyl orthoformate for an unsubstituted imidazole ring) (1.0 - 1.2 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid or acetic acid)
-
Solvent (e.g., ethanol or toluene)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Dissolve the N2-substituted-pyridine-2,3-diamine (1.0 equivalent) in a suitable solvent such as ethanol or toluene in a round-bottom flask.
-
Add the aldehyde or orthoester (1.0 - 1.2 equivalents) and a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to reflux and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine kinase inhibitor core.
Sequential experimental workflow.
Data Presentation: Biological Activity of Representative Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from precursors structurally related to this compound. This data highlights the potential of this scaffold in developing potent and selective kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| Aurora Kinase Inhibitor 1 | Aurora-A | 67 | HeLa, HCT116 |
| Aurora-B | 12,710 | HeLa, HCT116 | |
| CDK Inhibitor 1 | CDK1/CycB | >10,000 | - |
| CDK2/CycA | 150 | - | |
| CDK4/CycD1 | 250 | - | |
| Src Family Kinase Inhibitor 1 | Src | 44 | 4T1 |
| Abl | >125,000 | - |
Note: The data presented is for representative compounds from the literature synthesized using similar chloro-nitropyridine precursors and analogous synthetic routes.
Signaling Pathway Visualizations
Understanding the cellular signaling pathways targeted by the synthesized inhibitors is crucial for their development as therapeutic agents. Below are diagrams of key kinase signaling pathways that can be targeted by inhibitors derived from this compound.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
CDK signaling pathway and inhibitor action.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper mitotic progression. Their inhibition can lead to mitotic catastrophe and cell death in proliferating cancer cells.
Aurora kinase signaling in mitosis.
Src Family Kinase (SFK) Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Their inhibition can impede tumor growth and metastasis.
Src family kinase downstream signaling.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of kinase inhibitors. The synthetic protocols and strategies outlined in this document provide a solid foundation for the development of novel therapeutic agents. The ability to systematically modify the pyridine core through well-established chemical transformations allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The provided data and pathway visualizations offer a comprehensive overview for researchers engaged in the discovery and development of next-generation kinase inhibitors.
Application Notes and Protocols: Synthesis of GSK3 Inhibitors Using 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK3 activity has been implicated in the pathophysiology of several diseases, such as type 2 diabetes, Alzheimer's disease, bipolar disorder, and various cancers.[1] As a constitutively active enzyme, GSK3 is a highly attractive target for therapeutic intervention. The development of potent and selective GSK3 inhibitors is a significant area of research in drug discovery.
This document provides detailed application notes and protocols for the synthesis of a novel class of GSK3 inhibitors utilizing 2-amino-6-chloro-3-nitropyridine as a key building block. The synthetic route, biological activity data, and relevant signaling pathways are presented to guide researchers in the development of new therapeutic agents targeting GSK3.
GSK3 Signaling Pathways
GSK3 is a key downstream regulator in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. Understanding these pathways is crucial for the development and application of GSK3 inhibitors.
Synthetic Approach
A novel series of potent GSK3 inhibitors can be synthesized using a multi-step approach, with this compound serving as a key late-stage intermediate. The general synthetic scheme is outlined below.
Overall Synthesis Workflow
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the starting material, this compound, a representative GSK3 inhibitor from this class, and the biological assay for activity determination.
Synthesis of this compound
This protocol is adapted from the method described by V.W. von Bebenberg, Chemiker-Zeitung, 103:387 (1979).
Materials:
-
2,6-dichloro-3-nitropyridine
-
Ethylenediamine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To 2.65 g of 2,6-dichloro-3-nitropyridine, add 5 ml of ethylenediamine at room temperature.
-
Gradually increase the temperature to 100°C and maintain for 4 hours.
-
Remove the excess ethylenediamine by rotary evaporation.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield this compound.
Synthesis of a Representative GSK3 Inhibitor
The following is a general protocol for the final coupling step to synthesize a potent GSK3 inhibitor. Note: Detailed procedures for the synthesis of the multi-step intermediate are proprietary and require access to the specific patent literature (e.g., WO1999065897A1).
Materials:
-
Intermediate E (the Boc-deprotected precursor)
-
This compound
-
A suitable base (e.g., Diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Dissolve Intermediate E in DMF.
-
Add this compound to the solution.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel chromatography or preparative HPLC to obtain the final GSK3 inhibitor.
GSK3β Kinase Activity Assay Protocol
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against GSK3β using a luminescence-based assay.
Materials:
-
Purified recombinant GSK3β enzyme
-
GSK3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (for control).
-
Add 2 µl of GSK3β enzyme solution (concentration to be optimized).
-
Add 2 µl of a mixture containing the GSK3 substrate peptide and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of the synthesized compounds are summarized in the table below. The most active compound from the series, where the aryl group (Ar) is 2,4-dichlorophenyl, demonstrates potent inhibition of GSK3.
| Compound ID | Ar Substituent | GSK3β IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| 10a | 2,4-dichlorophenyl | 8 | 0.13 |
Data obtained from Bussiere et al. as cited in a 2023 MDPI review.
Conclusion
The synthetic route utilizing this compound provides a viable pathway to a novel class of potent GSK3 inhibitors. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical entities for the treatment of GSK3-mediated diseases. Further optimization of the lead compounds could lead to the development of clinical candidates with improved efficacy and safety profiles.
References
Preparation of 2-amino-6-alkoxy-3-nitropyridines from 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-6-alkoxy-3-nitropyridines via nucleophilic aromatic substitution (SNAr) of 2-amino-6-chloro-3-nitropyridine. The protocols outlined herein are intended for researchers in organic synthesis, medicinal chemistry, and drug development. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The provided methodologies are based on established and reliable procedures, with a specific focus on the preparation of the methoxy derivative, and are generalizable to other short-chain alkoxy analogues.
Introduction
2-Amino-6-alkoxy-3-nitropyridines are valuable intermediates in the pharmaceutical and agrochemical industries. The presence of the nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution at the 6-position. This allows for the displacement of the chloro group by an alkoxy group. The resulting compounds can be further functionalized, for example, by reduction of the nitro group, to generate a diverse range of substituted aminopyridines for various applications, including their use as scaffolds in drug discovery. This document details a robust and high-yielding protocol for this transformation.
Reaction Principle
The synthesis of 2-amino-6-alkoxy-3-nitropyridines from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 3-position and the nitrogen atom in the pyridine ring sufficiently activate the 6-position for nucleophilic attack by an alkoxide ion. The reaction is typically carried out by treating this compound with a sodium alkoxide in the corresponding alcohol as the solvent. The alkoxide displaces the chloride ion, leading to the formation of the desired 2-amino-6-alkoxy-3-nitropyridine.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of 2-amino-6-alkoxy-3-nitropyridines. The data for the methoxy derivative is based on established experimental results, while the data for other alkoxy derivatives are projected based on the general principles of the SNAr reaction.
| Alkoxy Group | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Methoxy | This compound, Sodium methoxide | Methanol | 25-30 | 4-5 | 86.5 | 99.0 (HPLC)[1] |
| Ethoxy | This compound, Sodium ethoxide | Ethanol | 25-30 (projected) | 4-6 (projected) | ~80-90 (projected) | High (projected) |
| n-Propoxy | This compound, Sodium n-propoxide | n-Propanol | 30-40 (projected) | 5-7 (projected) | ~75-85 (projected) | High (projected) |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-methoxy-3-nitropyridine[1]
This protocol describes the detailed procedure for the preparation of 2-amino-6-methoxy-3-nitropyridine.
Materials:
-
This compound (25.0 g, 0.144 mol)
-
Sodium methoxide (7.78 g, 0.144 mol)
-
Methanol (50.0 mL)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Thermometer
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add sodium methoxide (7.78 g) and methanol (50.0 mL).
-
Cool the mixture to 15°C with external cooling.
-
Slowly add this compound (25.0 g) to the solution while maintaining the temperature at 15°C.
-
After the addition is complete, heat the reaction mixture to 25-30°C and stir for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into deionized water to precipitate the product.
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product to obtain 2-amino-6-methoxy-3-nitropyridine.
Expected Outcome:
-
Yield: 21.0 g (86.5%)[1]
-
Purity: 99.0% (by HPLC)[1]
-
Appearance: Yellow solid
-
Melting Point: 167-169°C[1]
Protocol 2: General Protocol for the Synthesis of other 2-amino-6-alkoxy-3-nitropyridines (e.g., Ethoxy, Propoxy)
This generalized protocol can be adapted for the synthesis of other short-chain 2-amino-6-alkoxy-3-nitropyridines.
Materials:
-
This compound (1.0 eq)
-
Sodium alkoxide (e.g., sodium ethoxide, sodium n-propoxide) (1.0-1.1 eq)
-
Corresponding alcohol solvent (e.g., ethanol, n-propanol)
-
Deionized water
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Prepare the sodium alkoxide solution by carefully dissolving sodium metal in the corresponding anhydrous alcohol under an inert atmosphere, or use commercially available sodium alkoxide.
-
In a round-bottom flask, dissolve the sodium alkoxide (1.0-1.1 eq) in the corresponding alcohol.
-
Cool the solution to approximately 15°C.
-
Add this compound (1.0 eq) portion-wise to the alkoxide solution, maintaining the temperature.
-
After the addition, allow the reaction mixture to warm to room temperature or gently heat to 30-40°C and stir for 4-7 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Isolate the solid product by filtration.
-
Wash the product with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizations
Signaling Pathway Diagram
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle sodium methoxide and other alkoxides with care as they are corrosive and moisture-sensitive.
-
The reaction should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The preparation of 2-amino-6-alkoxy-3-nitropyridines from this compound is an efficient and high-yielding process. The provided protocols offer a reliable method for synthesizing these valuable intermediates. The reaction conditions can be adapted for various alkoxy groups, providing a versatile route to a range of substituted aminopyridines for further synthetic transformations in drug discovery and development.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex molecules.[1] Its structure, featuring amino, nitro, and chloro substituents, offers multiple points for chemical modification. The pyridine core is a common motif in pharmaceuticals, and derivatives of 2-amino-3-nitropyridine have applications in the development of therapeutic agents.[1][2] The chlorine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust strategy for introducing carbon-carbon and carbon-nitrogen bonds. This enables the synthesis of diverse libraries of compounds for drug discovery and development.[3]
This document provides detailed application notes and generalized protocols for three key palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[4][5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three main steps:
-
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the this compound, forming a palladium(II) complex.[5][6] This step is often rate-limiting, especially for less reactive aryl chlorides.[7][8]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The second coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium(II) center, followed by the transfer of its organic group or the formation of a palladium-amido complex.[9][10]
-
Reductive Elimination : The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[5][11]
The efficiency and success of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent.[12] For challenging substrates like electron-deficient chloropyridines, the use of bulky, electron-rich phosphine ligands is often crucial to facilitate the oxidative addition step.[7][13]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[10] For a substrate like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 6-position. Given the reduced reactivity of aryl chlorides, a highly active catalyst system is required.[13]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | (dppf) | Cs₂CO₃ (2) | DMF/H₂O | 110 | 12 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 70-80 |
Note: Yields are estimated based on literature for similar challenging chloropyridine substrates and should be optimized.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.[8]
-
Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]
-
Using a syringe, add the degassed solvent system to the reaction mixture.
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[9][15] This reaction is instrumental in synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals.[3] The presence of the existing amino group on the substrate requires careful optimization to avoid potential catalyst inhibition or side reactions.[8]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 80-95 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 70-85 |
| 3 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 75-90 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 65-80 |
Note: Yields are estimated based on literature for similar substrates and should be optimized.[16][17]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction tube or flask.
-
Add this compound to the vessel.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.[18]
-
Seal the tube or flask tightly and remove it from the glovebox (if used).
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[19][20] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[21] It provides direct access to aryl alkynes, which are valuable intermediates in organic synthesis.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 80 | 6 | 85-95 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 60 | 8 | 75-85 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 80 | 10 | 70-80 |
Note: Yields and conditions are based on published methods for 2-amino-3-bromopyridines and may require optimization.[21]
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine)
-
Co-solvent (e.g., DMF or THF), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed co-solvent (if any) and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Separate the organic layer, wash with saturated ammonium chloride solution (to remove copper salts), then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-3-nitropyridine | 4214-75-9 | Benchchem [benchchem.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. name-reaction.com [name-reaction.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Derivatization of the Amino Group of 2-Amino-6-chloro-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the amino group of 2-Amino-6-chloro-3-nitropyridine. This versatile building block is a key intermediate in the synthesis of a variety of biologically active molecules. The protocols outlined below cover common derivatization strategies, including N-acylation and N-alkylation, providing a foundation for the synthesis of novel compounds for drug discovery and development.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its reactive amino group and the presence of other functional groups that allow for further molecular modifications. Derivatization of the primary amino group is a common strategy to introduce diverse substituents, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and target-binding interactions. This document details established methods for the N-acylation and N-alkylation of this key pyridine derivative.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the amino functionality, forming an amide bond. This modification is widely used to synthesize a broad range of derivatives with diverse biological activities.
A common and efficient method for the N-acetylation of this compound involves the use of acetic anhydride. A reported procedure demonstrates high efficiency for this conversion.
N-Acetylation with Acetic Anhydride
Reaction Scheme:
Caption: N-Acetylation of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Acetic anhydride
-
Acetic acid
-
Sulfuric acid
Procedure:
-
In a suitable reaction vessel, dissolve this compound in a mixture of acetic acid and a catalytic amount of sulfuric acid.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain N-(6-chloro-3-nitropyridin-2-yl)acetamide.
Quantitative Data:
| Starting Material | Acylating Agent | Solvent/Catalyst | Reaction Time | Temperature | Yield | Reference |
| This compound | Acetic anhydride | Acetic acid / Sulfuric acid | 2 h | Heating | 92% | [1] |
N-Alkylation of this compound
N-alkylation introduces an alkyl group to the amino functionality. This derivatization is crucial for exploring structure-activity relationships by modifying the steric and electronic properties of the lead compound. While specific examples for the N-alkylation of this compound are not extensively detailed in the readily available literature, general protocols for the N-alkylation of aminopyridines can be adapted.
General Reaction Scheme:
Caption: General scheme for N-Alkylation of this compound.
General Experimental Protocol (Adapted from similar compounds):
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a solution of this compound in an anhydrous solvent, add a suitable base.
-
Stir the mixture at room temperature for a short period.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The choice of base and solvent, as well as the reaction temperature and time, will depend on the reactivity of the specific alkyl halide used and should be optimized for each substrate.
Application in the Synthesis of Bioactive Molecules
Derivatives of this compound are key intermediates in the synthesis of various therapeutic agents. For instance, this compound has been utilized in the preparation of potent Glycogen Synthase Kinase-3 (GSK3) inhibitors.[2] The derivatization of the amino group is a critical step in building the final complex molecule.
Workflow for Synthesis of GSK3 Inhibitor Precursor:
Caption: Synthetic workflow involving this compound.
This workflow highlights the importance of derivatizing a precursor molecule which then reacts with this compound to form a more complex structure, a common strategy in multi-step organic synthesis.
Conclusion
The derivatization of the amino group of this compound through N-acylation and N-alkylation provides a versatile platform for the synthesis of a wide range of novel compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of new chemical space and the discovery of potential therapeutic agents. The provided methods can be adapted and optimized for various acylating and alkylating agents to generate diverse libraries of compounds for biological screening.
References
Application Notes: Synthesis of Agrochemical Intermediates from 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-Amino-6-chloro-3-nitropyridine as a key intermediate in the synthesis of valuable compounds for the agrochemical industry. This document outlines the synthesis of its derivatives, which can serve as precursors for a variety of agrochemicals, including herbicides and fungicides.[1]
Overview
This compound is a versatile pyridine derivative that serves as a crucial building block in the synthesis of more complex molecules.[1] Its reactivity allows for modifications at multiple positions, making it a valuable starting material for creating a diverse range of agrochemical candidates. The protocols detailed below describe the synthesis of this compound itself, followed by its conversion to a key methoxy derivative, which can be further elaborated into potential agrochemical scaffolds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the ammonolysis of 2,6-dichloro-3-nitropyridine. This reaction selectively replaces one of the chloro groups with an amino group.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is provided in the table below.
| Parameter | Value/Description |
| Starting Material | 2,6-dichloro-3-nitropyridine |
| Reagents | 25% Aqueous ammonia solution, Methanol |
| Reaction Temperature | 35–40°C |
| Reaction Time | 2.0 hours |
| Work-up | The reaction mixture is cooled to 20°C, and the solid product is filtered, washed with methanol, and dried. |
| Yield | 56.45% |
| Purity (HPLC) | 99.3% |
This protocol is based on the synthesis of a similar compound, 2-amino-6-methoxy-3-nitro pyridine, where the initial step is the synthesis of this compound.
Synthesis of 2-Amino-6-methoxy-3-nitropyridine
A key transformation of this compound is its conversion to 2-Amino-6-methoxy-3-nitropyridine. This is achieved by reacting it with sodium methoxide in methanol. This methoxy derivative is a valuable intermediate for further functionalization in the development of novel agrochemicals.
Experimental Protocol:
| Parameter | Value/Description |
| Starting Material | This compound |
| Reagents | Sodium methoxide, Methanol |
| Reaction Temperature | 15°C initially, then raised to 25–30°C |
| Reaction Time | 4–5 hours |
| Work-up | The reaction mixture is poured into water to precipitate the product, which is then filtered, washed with water, and dried. |
| Yield | 86.5% |
| Purity (HPLC) | 99.0% |
Further Synthetic Applications
The 2-amino-3-nitropyridine scaffold is a precursor for various biologically active molecules. For instance, derivatives of 2-amino-3-nitropyridine have been investigated for their herbicidal and fungicidal properties. The amino and nitro groups, along with the halogen, provide multiple reaction sites for diversification.
One potential pathway involves the reduction of the nitro group to an amino group, yielding a diaminopyridine derivative. These diaminopyridines are known intermediates in the synthesis of various bioactive compounds, including those with applications in agriculture. For example, 2,3-diaminopyridine derivatives are used in the synthesis of compounds with potential as crop protection agents.[2]
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates the logical progression from starting materials to a key intermediate for agrochemical synthesis.
Caption: Synthetic pathway from 2,6-dichloropyridine to a key agrochemical intermediate.
Signaling Pathway Analogy in Herbicide Action
While not a direct signaling pathway, the mode of action of many herbicides involves the inhibition of specific biochemical pathways in plants. The following diagram provides a conceptual analogy of how a synthesized agrochemical might interrupt a critical plant process.
Caption: Conceptual diagram of herbicide inhibiting a vital plant enzyme.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-6-chloro-3-nitropyridine and its Derivatives
Introduction
2-Amino-6-chloro-3-nitropyridine is a pivotal intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its functional groups—an amino group, a chloro substituent, and a nitro group—provide multiple reaction sites for further chemical transformations. The development of robust, scalable, and economically viable synthetic routes is crucial for its industrial application. These application notes provide detailed protocols for the scale-up synthesis of this compound and a common derivative, 2-Amino-6-methoxy-3-nitropyridine, intended for researchers, scientists, and professionals in drug development and process chemistry.
Physicochemical and Safety Data
A summary of the key physical and safety properties of the target compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O₂ | [2] |
| Molecular Weight | 173.56 g/mol | [3] |
| Appearance | Yellow Solid/Crystalline Powder | [2][3] |
| Melting Point | 193 - 198 °C | [2] |
| Solubility | Slightly soluble in water. Soluble in DMSO and chloroform. | [3][4] |
| Storage | Refrigerator, in a dry, cool, and well-ventilated place. | [2] |
| Key Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides. | [2] |
Part 1: Scale-up Synthesis of this compound
The most common and industrially scalable method for synthesizing this compound is the selective ammonolysis of 2,6-dichloro-3-nitropyridine. This process involves the nucleophilic substitution of one chlorine atom with an amino group.
Reaction Scheme:
Caption: Ammonolysis of 2,6-dichloro-3-nitropyridine.
Comparative Synthesis Data
The following table summarizes various reported conditions for the ammonolysis reaction, providing a basis for process optimization.
| Starting Material (SM) | Ammonia Source | Solvent | SM:NH₃ Ratio (molar) | Temperature (°C) | Time (h) | Yield | Reference |
| 2,6-dichloro-3-nitropyridine (21.3 kg) | Ammonia gas (6.8 kg) | Isopropanol (100 L) | 1 : 4.2 | 20 - 30 | 24 | Not specified, reaction completion monitored by TLC/GC | [6] |
| 2,6-dichloro-3-nitropyridine (100 g) | 20-25% Aqueous NH₃ (300 ml) | Isopropyl Alcohol (800 ml) | Not specified | 20 - 25 | 20 - 24 | 70-75 g (approx. 80-86%) | [3] |
| 2,6-dichloro-3-nitropyridine (25.0 g) | 25% Aqueous NH₃ (12.2 ml) | Methanol (50 ml) | 1 : 1.38 | 35 - 40 | 2 | 56.45% | [7] |
| 2,6-dichloro-3-nitropyridine (20.0 g) | Aqueous NH₃ (60 ml) | Ethanol (300 ml) | Not specified | Room Temp. | 10 | 13.8 g (83%) | [3] |
| 2,6-dichloro-3-nitropyridine (4.8 g) | Ammonia gas in Ethanol | Anhydrous Ethanol (200 ml) | Not specified | Room Temp. | Overnight | 4.0 g (92%) | [3] |
Detailed Experimental Protocol: Ammonolysis in Isopropanol
This protocol is based on a scalable procedure using aqueous ammonia in isopropanol.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
2,6-dichloro-3-nitropyridine
-
Isopropanol (IPA)
-
Aqueous ammonia (20-25%)
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the reactor with 2,6-dichloro-3-nitropyridine (1.0 eq) and isopropanol (8 L/kg of starting material). Begin agitation.
-
Ammonia Addition: At a controlled temperature of 20-25°C, slowly add the aqueous ammonia solution (approx. 3 L/kg of starting material) over a period of 1-2 hours.[3]
-
Reaction: Maintain the reaction mixture at 20-25°C with constant stirring for 20-24 hours.[3] The product will precipitate out of the solution as a yellow solid.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Isolation: Upon completion, filter the solid product directly from the reaction mass.
-
Washing: Wash the filter cake with fresh isopropanol (1 L/kg of starting material) to remove unreacted starting materials and impurities.[3]
-
Drying: Dry the resulting yellow solid under vacuum at 40-50°C until a constant weight is achieved.
Safety Precautions:
-
Conduct the reaction in a well-ventilated area or fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Ammonia is corrosive and has a pungent odor; handle with care. Use a closed system for large-scale additions.
-
Avoid inhalation of dust from the final product.[5]
Part 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
A common derivatization of this compound is the substitution of the remaining chloro group with a methoxy group using sodium methoxide.
Workflow Diagram:
Caption: Two-step synthesis workflow.
Comparative Synthesis Data for Methoxylation
| Starting Material (SM) | Reagent | Solvent | SM:Reagent Ratio (molar) | Temperature (°C) | Time (h) | Yield | Purity (HPLC) | Reference |
| This compound (25.0 g) | Sodium Methoxide (7.78 g) | Methanol (50 ml) | 1 : 1 | 15, then 25-30 | 4 - 5 | 86.5% | 99.0% | [8] |
| 2-Amino-3-nitro-6-chloropyridine | Sodium Methoxide | Methanol | 1 : 1.05 (preferred) | 25 - 30 | Not specified | Not specified | Not specified | [7] |
Detailed Experimental Protocol: Methoxylation
This protocol details the conversion of this compound to its 6-methoxy derivative.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and inert gas inlet.
-
This compound
-
Sodium methoxide
-
Methanol
-
Deionized water
-
Filtration and drying equipment as previously listed.
Procedure:
-
Reactor Setup: Prepare a clean, dry, and inerted reactor.
-
Methoxide Solution: Charge methanol (2 L/kg of starting material) into the reactor and cool to 15°C.[8] Carefully add sodium methoxide (1.0-1.05 eq) in portions, ensuring the temperature does not exceed 20°C.
-
Reactant Addition: Once the sodium methoxide is fully dissolved, add this compound (1.0 eq) portion-wise, maintaining the internal temperature at 15°C using external cooling.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to 25-30°C and stir at this temperature for 4-5 hours.[8]
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.[8]
-
Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing cold deionized water (10-15 L/kg of starting material) with vigorous stirring. The product will precipitate.
-
Isolation and Washing: Filter the precipitated solid. Wash the filter cake thoroughly with cold water until the filtrate is neutral.[8]
-
Drying: Dry the product (2-Amino-6-methoxy-3-nitropyridine) in a vacuum oven at 50-60°C to a constant weight. The expected yield is approximately 86.5% with a purity of >99%.[8]
The protocols described provide a comprehensive guide for the scale-up synthesis of this compound and its subsequent conversion to 2-Amino-6-methoxy-3-nitropyridine. The key to a successful scale-up lies in careful control of reaction parameters, particularly temperature, and adherence to safety protocols. The provided data tables allow for comparison of different reported methods, aiding in process optimization for yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 27048-04-0 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Microwave-Assisted Reactions of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-nitropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of multiple reactive sites—an amino group, a nitro group, and a displaceable chlorine atom—makes it a versatile scaffold for the synthesis of diverse molecular architectures. The chlorine atom at the 6-position is particularly susceptible to nucleophilic substitution and cross-coupling reactions, activated by the electron-withdrawing nitro group at the 3-position.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial advantages over conventional heating methods. These benefits include dramatically reduced reaction times (from hours to minutes), increased product yields, enhanced reaction selectivity, and improved purity profiles.[1][2] By providing rapid and uniform heating, microwave irradiation can accelerate reactions that are often sluggish under thermal conditions, making it an ideal platform for the rapid diversification of the this compound core.[3]
These application notes provide detailed protocols for key microwave-assisted transformations of this compound, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for performing microwave-assisted reactions, from setup to product isolation.
Key Reaction Pathways
This compound serves as a platform for several high-value chemical transformations. The primary reaction pathways involve the functionalization of the C6-Cl bond.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the direct displacement of the C6-chloride by various nucleophiles. Microwave irradiation significantly accelerates this process.[4][5]
Data Presentation: SNAr Reactions
| Entry | Nucleophile (R-H) | Base | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| 1 | 4-Methylpiperazine | Et₃N | Propanol | 140 | 20 | 85 - 95 |
| 2 | Morpholine | DIPEA | Ethanol | 120 | 15 | > 90 |
| 3 | Aniline | K₂CO₃ | DMF | 150 | 25 | 75 - 85 |
| 4 | Phenol | Cs₂CO₃ | Dioxane | 150 | 30 | 70 - 80 |
| 5 | Thiophenol | K₂CO₃ | Acetonitrile | 130 | 15 | > 90 |
Experimental Protocol: General Procedure for SNAr
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 173.5 mg).
-
Add the desired nucleophile (1.1 mmol) and a suitable base (1.5-2.0 mmol, e.g., triethylamine or potassium carbonate).[4]
-
Add the solvent (3-5 mL, e.g., ethanol, propanol, or DMF).
-
Seal the vial securely with a Teflon cap.
-
Place the vial inside the microwave synthesizer cavity.
-
Irradiate the mixture with stirring at the specified temperature (e.g., 120–150 °C) for the designated time (15–30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
If a precipitate has formed, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired product.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids.[6][7] Microwave heating provides a rapid and efficient means to achieve this transformation.[8]
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | > 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | > 90 |
| 3 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 130 | 20 | 80 - 90 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 140 | 10 | 85 - 95 |
| 5 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 20 | 75 - 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a 10 mL microwave vial, combine this compound (1.0 mmol, 173.5 mg), the aryl/vinyl boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%), and the base (2.0 mmol).[6][8]
-
Add the solvent system (e.g., 5 mL of a 4:1 mixture of Dioxane/H₂O) and a magnetic stir bar.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 15 minutes), with stirring.[6]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-6-chloro-3-nitropyridine Substitution Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of substitution reactions involving 2-Amino-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) of this compound.
Q1: My reaction yield is very low. What are the most critical factors to check?
A1: Low yield in SNAr reactions on this substrate is a common issue. Systematically investigate the following factors:
-
Nucleophile Potency: The reactivity of the nucleophile is paramount. For amine nucleophiles, primary amines are generally more reactive than secondary amines. For alkoxide substitutions, ensure the complete formation of the alkoxide (e.g., using sodium metal in alcohol). For thiols, the reaction is often faster with the thiolate anion, which can be generated with a suitable base.[1][2]
-
Reaction Temperature: These reactions often require heating to overcome the energy barrier of disrupting the aromatic ring.[3] If you are running the reaction at room temperature, gradually increasing the heat (e.g., to 40°C, 60°C, or 80°C) can significantly improve the yield.[4][5] However, excessive heat can lead to side product formation.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. However, polar protic solvents like methanol, ethanol, and isopropanol are also commonly and successfully used.[4][6] The choice depends on the specific nucleophile's solubility and reactivity.
-
Base (if applicable): When using amine or thiol nucleophiles, a non-nucleophilic base (like Triethylamine (Et₃N) or K₂CO₃) is often required to neutralize the HCl generated during the reaction.[5] The absence or insufficiency of a base can stall the reaction.
-
Purity of Starting Material: Ensure the this compound is pure. Impurities can interfere with the reaction.
Q2: I am observing multiple products in my TLC/LCMS analysis. What are the likely side reactions?
A2: The formation of side products can be attributed to several factors:
-
Di-substitution: If your nucleophile is highly reactive or used in a large excess, it might react with the product of the initial substitution, especially if there are other leaving groups.
-
Reaction with the Amino Group: While the chloro group at the 6-position is the primary site for SNAr, highly reactive reagents could potentially interact with the amino group at the 2-position.
-
Degradation: The nitro group makes the pyridine ring highly electron-deficient.[5][7] Under harsh conditions (very high temperatures or strongly basic/acidic media), this can lead to ring-opening or other degradation pathways.
-
Competing Regioselectivity (in related substrates): In the parent compound, 2,6-dichloro-3-nitropyridine, nucleophilic attack is strongly favored at the 2-position (ortho to the nitro group) over the 6-position (para). This is because the strong inductive electron-withdrawing effect of the nitro group makes the C-2 position more electron-deficient and thus more susceptible to kinetically controlled nucleophilic attack.[8]
Q3: Why is the substitution favored at the 6-position on this compound?
A3: The substitution occurs at the C-6 position because the chlorine atom is a good leaving group. The pyridine ring is "activated" for nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group at the 3-position.[5][7][9] The nitro group stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction through resonance, lowering the activation energy for the substitution to proceed.
Q4: Can I use other nucleophiles besides amines, such as alcohols or thiols?
A4: Yes. The substrate readily reacts with a variety of nucleophiles:
-
Alkoxides (from alcohols): Reactions with alkoxides, such as sodium methoxide, are common and can produce high yields of the corresponding 6-alkoxy-2-amino-3-nitropyridine.[4][10]
-
Thiols: Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form.[2] These reactions typically proceed under basic conditions to generate the thiolate in situ.
Q5: What is the general mechanism for this reaction?
A5: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7][9]
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[5][7] The initial nucleophilic attack is typically the slow, rate-determining step.[11]
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data from various reported substitution reactions to help guide experimental design.
Table 1: Synthesis of this compound via Ammonolysis of 2,6-Dichloro-3-nitropyridine
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aq. NH₃ | Methanol | 35 - 40 | 2 | Not specified | [4] |
| 20-25% Aq. NH₃ | Isopropanol | 20 - 25 | 20 - 24 | 70 - 75 | [6] |
| 38% Aq. NH₃ | (not specified) | 50 | 5 | Not specified | [6] |
| 2M NH₃ in IPA | Isopropanol | Room Temp | Overnight | 51 | [6] |
| Aq. NH₃ | Ethanol | Room Temp | 10 | 83 | [6] |
| Gaseous NH₃ | Anhydrous Ethanol | 0 to Room Temp | Overnight | 92 | [6] |
| Gaseous NH₃ | Isopropanol | 20 - 30 | 24 | Not specified | [12] |
Table 2: Substitution Reactions on this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methoxide | Sodium Methoxide | Methanol | 25 - 30 | 4 - 5 | 86.5 | [10] |
| Methoxide | Sodium Methoxide | Methanol | 25 - 30 | Not specified | Not specified | [4] |
Experimental Protocols
Below are detailed methodologies for key substitution reactions.
Protocol 1: High-Yield Synthesis of 2-Amino-6-methoxy-3-nitropyridine[10]
-
Preparation of Sodium Methoxide Solution: In a reaction vessel, mix 7.78 g (0.144 mol) of sodium methoxide with 50.0 ml of methanol. Cool the mixture to 15°C.
-
Addition of Starting Material: To the cooled sodium methoxide solution, slowly add 25.0 g (0.144 mol) of this compound while maintaining the internal temperature at 15°C using an external cooling bath.
-
Reaction: Warm the resulting mixture to 25°-30°C and maintain this temperature for 4-5 hours with constant stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, pour the reaction mixture into water to precipitate the product.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with water.
-
Drying: Dry the product to obtain 2-Amino-6-methoxy-3-nitropyridine. (Expected Yield: ~21.0 g, 86.5%).
Protocol 2: General Procedure for Substitution with an Aliphatic Amine[5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous ethanol (to an approximate concentration of 0.1 M).
-
Addition of Reagents: Add the desired aliphatic amine nucleophile (e.g., piperidine, 1.1 equivalents) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: After completion, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the residue using silica gel column chromatography to isolate the desired product.
Visualizations
Diagram 1: General Experimental Workflow
Caption: A typical workflow for performing and analyzing substitution reactions.
Diagram 2: Troubleshooting Guide for Low Reaction Yield
Caption: A logical flowchart for troubleshooting low-yield substitution reactions.
Diagram 3: SNAr Reaction Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. prepchem.com [prepchem.com]
Common side products in the synthesis of 2-Amino-6-chloro-3-nitropyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-6-chloro-3-nitropyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method is the selective ammonolysis of 2,6-dichloro-3-nitropyridine.[1][2] This reaction involves the nucleophilic substitution of one of the chloro groups with an amino group. The reaction is typically carried out using aqueous ammonia in a solvent such as methanol or isopropanol.
Q2: What are the primary side products I should be aware of during this synthesis?
The main side products encountered during the synthesis of this compound are:
-
Unreacted Starting Material (2,6-dichloro-3-nitropyridine): Incomplete reaction can lead to the presence of the starting material in your crude product.
-
Di-substituted Product (2,6-diamino-3-nitropyridine): Over-reaction or non-selective substitution can result in the replacement of both chloro groups with amino groups.
-
Hydrolysis Product (2-hydroxy-6-chloro-3-nitropyridine): The presence of water in the reaction mixture can lead to the hydrolysis of a chloro group, forming the corresponding hydroxy derivative.
Q3: How can I monitor the progress of the reaction?
The progress of the ammonolysis reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows you to track the consumption of the starting material, 2,6-dichloro-3-nitropyridine, and the formation of the desired product.
Q4: What are the recommended purification methods for this compound?
Common purification techniques for this compound include:
-
Recrystallization: This is a widely used method for purifying the crude product. Suitable solvents for recrystallization include isopropanol and ethanol.
-
Column Chromatography: For separating the desired product from closely related impurities, column chromatography using silica gel is an effective method. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[3][4]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or GC to ensure the complete consumption of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (within the recommended range of 35-40°C). |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range of 35-40°C. Lower temperatures can lead to a sluggish reaction, while significantly higher temperatures may promote the formation of side products. |
| Insufficient Ammonia | Ensure that a sufficient molar excess of ammonia is used to drive the reaction to completion. |
| Loss of Product During Work-up | This compound is a solid that precipitates out of the reaction mixture. Ensure complete precipitation by cooling the mixture before filtration. Wash the collected solid with a minimal amount of cold solvent to avoid product loss. |
Problem 2: Presence of Significant Amounts of Unreacted 2,6-dichloro-3-nitropyridine in the Product
| Possible Cause | Suggested Solution |
| Short Reaction Time | As mentioned above, ensure the reaction is complete by monitoring with TLC or GC. |
| Inadequate Mixing | Ensure efficient stirring of the reaction mixture to maintain homogeneity, especially since the product may precipitate during the reaction. |
| Low Reaction Temperature | A reaction temperature below the optimal range can significantly slow down the rate of conversion. |
Problem 3: Formation of the Di-substituted Side Product (2,6-diamino-3-nitropyridine)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for the second substitution, leading to the formation of the diamino product. Adhere to the recommended temperature range. |
| Prolonged Reaction Time | While ensuring the starting material is consumed, avoid excessively long reaction times, which can favor the formation of the di-substituted product. |
| High Concentration of Ammonia | While an excess of ammonia is necessary, a very large excess might increase the rate of the second substitution. |
Problem 4: Presence of the Hydrolysis Side Product (2-hydroxy-6-chloro-3-nitropyridine)
| Possible Cause | Suggested Solution |
| Excessive Water Content | While aqueous ammonia is often used, minimize the amount of water in the reaction if hydrolysis is a significant issue. Consider using anhydrous ammonia in an appropriate organic solvent. |
| High Reaction Temperature | Higher temperatures can accelerate the rate of hydrolysis. |
Data on Side Product Formation
Precise quantitative data on side product formation is often dependent on the specific reaction conditions and scale. However, the following table provides a qualitative summary of how reaction parameters can influence the formation of common impurities.
| Reaction Condition | Unreacted Starting Material | 2,6-diamino-3-nitropyridine (Di-substitution) | 2-hydroxy-6-chloro-3-nitropyridine (Hydrolysis) |
| Low Temperature (<30°C) | High | Low | Low |
| Optimal Temperature (35-40°C) | Low (with sufficient time) | Moderate | Low |
| High Temperature (>50°C) | Low | High | Moderate to High |
| Short Reaction Time | High | Low | Low |
| Long Reaction Time | Low | High | Can increase |
| Low Ammonia Concentration | High | Low | - |
| High Water Concentration | - | - | High |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Materials:
-
2,6-dichloro-3-nitropyridine
-
Methanol (or Isopropanol)
-
Aqueous Ammonia (25-30%)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,6-dichloro-3-nitropyridine in methanol.
-
With stirring, add aqueous ammonia to the solution at room temperature.
-
Heat the reaction mixture to 35-40°C and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold methanol to remove soluble impurities.
-
Dry the product under vacuum to obtain crude this compound.
-
2. Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Purification of 2-Amino-6-chloro-3-nitropyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 2-Amino-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with derivatives of this compound?
A1: The most common impurities include unreacted starting materials, such as this compound itself or the precursor 2,6-dichloro-3-nitropyridine.[1][2] You may also find byproducts from side reactions, residual solvents, and reagents used in the synthesis. For instance, if you are performing a nucleophilic substitution on the chloro group, a common byproduct could be the di-substituted compound or products from unintended reactions with the amino or nitro groups.
Q2: My reaction is complete, and I have a solid crude product. What is the first purification step I should consider?
A2: For solid products, recrystallization is often the most straightforward and cost-effective first step to significantly improve purity, especially on a larger scale.[3] The choice of solvent is critical and should be determined experimentally. If recrystallization does not yield a product of sufficient purity, or if the impurities co-crystallize with the product, then column chromatography is the recommended next step.
Q3: I am performing column chromatography, but my compound is showing significant tailing on the silica gel column. How can I fix this?
A3: Tailing is a common issue when purifying pyridine derivatives on silica gel due to the basic nature of the pyridine nitrogen interacting with the acidic silica.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system.[3][4] This deactivates the acidic sites on the silica, leading to more symmetrical peaks and better separation.
Q4: How can I effectively separate my desired product from unreacted this compound?
A4: Separation depends on the difference in properties between your product and the starting material.
-
Column Chromatography: This is a very effective method, as the polarity of your product will likely be different from the starting material. You can develop a solvent system using Thin-Layer Chromatography (TLC) to ensure good separation.
-
Acid-Base Extraction: If your derivative does not have a basic nitrogen (or its basicity is significantly different), you might use an acid-base extraction. Since this compound is basic, it can be extracted into an acidic aqueous layer.[3]
-
Recrystallization: If the solubility profiles are sufficiently different in a particular solvent, recrystallization can be effective.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: The most common techniques for assessing purity are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2][5][6] HPLC provides quantitative data on purity, while TLC is excellent for rapid, qualitative assessment of fractions during chromatography. For structural confirmation and to check for impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the product. / The product is precipitating too quickly from a supersaturated solution. | Use a lower-boiling point solvent. / Cool the solution more slowly. / Add a slightly poorer solvent to the hot solution to induce slower crystallization. |
| No crystals form | The solution is not supersaturated. / The product is too soluble in the chosen solvent. | Concentrate the solution by evaporating some solvent. / Cool the solution to a lower temperature (ice bath). / Add a "poorer" solvent (one in which the compound is less soluble) dropwise until turbidity persists. / Scratch the inside of the flask with a glass rod. / Add a seed crystal. |
| Poor recovery | The compound is too soluble in the cold solvent. / Too much solvent was used. | Use a different solvent or a mixed-solvent system. / Use the minimum amount of hot solvent necessary to dissolve the crude product. / Ensure the solution is thoroughly cooled before filtration. |
| Product purity is low | Insoluble impurities were not removed. / Soluble impurities co-crystallized with the product. | Perform a hot filtration step to remove insoluble impurities before cooling. / Ensure slow cooling to allow for selective crystal formation. A second recrystallization may be necessary. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation | Incorrect solvent system (eluent). | Develop a better eluent system using TLC. The ideal Rf for the target compound should be between 0.2 and 0.4.[4] |
| Cracked/channeling column bed | The column was not packed properly. / The column ran dry. | Ensure the stationary phase (silica or alumina) is packed uniformly.[7] Never let the solvent level drop below the top of the stationary phase.[8] |
| Compound is insoluble in eluent | The chosen eluent is too non-polar for the sample. | Dissolve the crude product in a minimal amount of a stronger (more polar) solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Load this "dry-loaded" sample onto the column.[4] |
| Compound won't elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[4] For very polar compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate system can be effective. |
Quantitative Data Summary
The following tables provide key data for this compound, which is often a key starting material and potential impurity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27048-04-0 | [1][6] |
| Molecular Formula | C₅H₄ClN₃O₂ | [6] |
| Molecular Weight | 173.56 g/mol | [9] |
| Appearance | Yellow crystal powder | [6] |
| Melting Point | 194-198 °C | [6] |
| Solubility | Insoluble in water. Slightly soluble in alcohol. Soluble in dimethyl sulfoxide and chloroform. | [1][6] |
| Purity (Commercial) | ≥98% (HPLC/GC) | [6] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Crystalline solids (>90% pure) | Scalable, cost-effective, can yield very high purity. | Not suitable for oils or amorphous solids, requires finding a suitable solvent, can have recovery losses.[3] |
| Column Chromatography | Differential partitioning between stationary and mobile phases | Complex mixtures, separating isomers or compounds with similar polarity | Highly versatile, can separate multiple components, applicable to solids and oils.[3][10] | Can be time-consuming and solvent-intensive, less practical for very large scales, potential for tailing with basic compounds.[3][10] |
| Acid-Base Extraction | Differential solubility in acidic/basic aqueous solutions | Separating basic or acidic compounds from neutral impurities | Fast, simple, and effective for removing specific types of impurities.[3] | Only applicable if there is a significant difference in acidity/basicity, risk of emulsion formation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Place a small amount of the crude product in several test tubes. Add different solvents dropwise to test for solubility. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Use TLC to find a solvent system that gives your desired product an Rf value of ~0.3.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping gently to ensure even packing. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For "wet loading," carefully add this solution directly to the top of the column. For "dry loading," adsorb the dissolved sample onto a small amount of silica, evaporate the solvent, and load the resulting powder onto the column.[4]
-
Elution: Carefully add the eluent to the column. Using gentle positive pressure (flash chromatography), force the solvent through the column. Never let the solvent level drop below the top layer of sand.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the final product.
Visualizations
Caption: General purification decision workflow.
Caption: Troubleshooting guide for column chromatography.
Caption: Relationship between reaction and potential impurities.
References
- 1. This compound | 27048-04-0 [chemicalbook.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. prepchem.com [prepchem.com]
- 6. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. echemi.com [echemi.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling with 2-Amino-6-chloro-3-nitropyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 2-Amino-6-chloro-3-nitropyridine. This challenging substrate contains functionalities that can complicate the reaction, but with careful consideration of the reaction parameters, successful coupling can be achieved.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the primary reasons for this?
Low to no yield in this specific Suzuki coupling can be attributed to several factors related to the substrate's unique electronic and structural properties:
-
Catalyst Inhibition: The presence of the amino group and the pyridine nitrogen can lead to catalyst inhibition. The lone pairs of electrons on these nitrogen atoms can coordinate to the palladium catalyst, reducing its activity.[1][2]
-
Inactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[2] The oxidative addition step of the catalytic cycle is often the rate-limiting step and requires a highly active catalyst system.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. These include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material.[2][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction and must be carefully optimized.
Q2: How does the nitro group on the pyridine ring affect the Suzuki coupling reaction?
The nitro group is a strong electron-withdrawing group, which has a dual effect on the reaction:
-
Activation of the C-Cl Bond: The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbon atom attached to the chlorine, which can facilitate the oxidative addition step with the palladium catalyst.
-
Potential for Side Reactions: While generally stable under Suzuki conditions, the nitro group can be susceptible to reduction under certain conditions, especially if the reaction is prolonged or if certain additives are present. It is crucial to monitor the reaction for any potential reduction of the nitro group.
Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
The most common side reactions in the Suzuki coupling of this compound are:
-
Protodeboronation: This is the reaction of the boronic acid with residual water or other protic sources, leading to the formation of the corresponding arene.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.
-
Solution: Thoroughly degas the reaction mixture to remove oxygen, as its presence can promote homocoupling. Using a Pd(0) source directly or ensuring the complete in-situ reduction of a Pd(II) precatalyst can also minimize this side reaction.[2]
-
-
Dehalogenation: The starting this compound can be reduced to 2-Amino-3-nitropyridine.
-
Solution: Avoid potential hydride sources in the reaction mixture, such as certain alcoholic solvents or amine bases.[6]
-
Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?
For a challenging substrate like this compound, a highly active catalyst system is recommended. Below is a table summarizing suggested starting conditions based on literature for similar substrates.
Data Presentation: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors for the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the difficult oxidative addition of the C-Cl bond and prevent catalyst inhibition by the amino group.[5][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often effective for challenging couplings.[5] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene, often with a small amount of water | Aprotic polar solvents are generally good choices. A small amount of water can sometimes be beneficial, but should be used with caution due to the risk of protodeboronation.[5][8] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with a less reactive chloride. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.[2] |
Mandatory Visualization
Below is a troubleshooting workflow to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Amino-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Amino-6-chloro-3-nitropyridine. The following information addresses common issues related to the optimization of bases and solvents for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?
A1: The main challenges with this substrate arise from its electronic and structural features:
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Electron-Deficient Ring: The pyridine ring, further deactivated by the nitro group, makes the C-Cl bond less reactive towards oxidative addition by the palladium catalyst.
-
Nitro Group Sensitivity: The nitro group can be sensitive to strongly basic and reducing conditions, potentially leading to side reactions or decomposition. Strong bases like sodium tert-butoxide (NaOtBu) may not be compatible with the nitro group.[1]
-
Coordinating Groups: The presence of two nitrogen atoms in the pyridine ring and the amino group can lead to coordination with the palladium catalyst, potentially inhibiting its activity.
Q2: Which type of base is recommended for the amination of this compound?
A2: Due to the presence of the nitro group, weaker inorganic bases are generally preferred over strong alkoxides. Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[1] While they may require higher catalyst loadings or longer reaction times, they minimize the risk of side reactions involving the nitro group.[1]
Q3: What solvents are suitable for this reaction?
A3: Aprotic polar solvents are often a good choice to improve the solubility of the polar substrate and reagents. Solvents such as dioxane, toluene, or THF are commonly used in Buchwald-Hartwig aminations. For polar substrates, considering more polar aprotic solvents like DMF or DMSO might be beneficial, but it's important to ensure they are anhydrous and degassed, as they can sometimes interfere with the catalyst.
Q4: How can I improve the reactivity of the aryl chloride?
A4: To enhance the reactivity of the C-Cl bond, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst and promote the oxidative addition step.
-
Catalyst System: Using a pre-formed palladium catalyst (precatalyst) can sometimes give more consistent results than generating the active catalyst in situ.
-
Temperature: Increasing the reaction temperature can help overcome the activation barrier for the oxidative addition. However, this must be balanced with the stability of the starting material and product.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | The pyridine nitrogen or the amino group may be coordinating to the palladium center, inhibiting the catalyst. |
| Solution: Switch to a bulkier ligand that can shield the metal center. Increase the catalyst and/or ligand loading. | |
| Poor Solubility of Reagents | The substrate or base may not be sufficiently soluble in the chosen solvent. |
| Solution: Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, DMF). A mixture of solvents can also be effective. Ensure vigorous stirring to keep solids suspended. | |
| Inactive Catalyst | The Pd(0) catalyst may have oxidized. |
| Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and degassed. Use a precatalyst for more reliable generation of the active Pd(0) species. | |
| Insufficiently Active Conditions | The C-Cl bond is strong and requires forcing conditions. |
| Solution: Gradually increase the reaction temperature. Consider a more electron-donating ligand to facilitate oxidative addition. |
Problem 2: Formation of Side Products/Decomposition
| Possible Cause | Troubleshooting Steps |
| Nitro Group Reduction | The reaction conditions may be reducing the nitro group. |
| Solution: Use a milder base (e.g., K₃PO₄, Cs₂CO₃). Avoid excessively high temperatures. Ensure the amine coupling partner is not also a reducing agent. | |
| Hydrodehalogenation | The chloro group is replaced by a hydrogen atom. |
| Solution: This can occur if the reductive elimination step is slow. Use a bulkier ligand to accelerate C-N bond formation. Lowering the reaction temperature might also disfavor this side reaction. | |
| Reaction with the Amino Group | Potential for self-coupling or other side reactions involving the existing amino group. |
| Solution: While less common, if observed, consider protecting the amino group, though this adds extra synthetic steps. Optimizing the stoichiometry of the coupling partners can also minimize this. |
Data Presentation
Table 1: Comparison of Commonly Used Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Strength | Advantages | Disadvantages |
| NaOtBu | ~19 | Strong | Permits highest reaction rates and lowest catalyst loadings.[1] | Incompatible with many electrophilic functional groups, such as esters and nitro groups.[1] |
| LHMDS | ~26 | Strong | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[1] | The solid base is air-sensitive. Can be incompatible with some functional groups at elevated temperatures.[1] |
| Cs₂CO₃ | ~10.3 | Weak | Provides excellent functional group tolerance. Often gives the highest reaction rate among weak bases.[1] | Expensive. Can be difficult to stir on a large scale.[1] |
| K₃PO₄ | ~12.3 | Weak | Excellent functional group tolerance. Economically attractive.[1] | Can require higher catalyst loadings and longer reaction times.[1] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Type | Boiling Point (°C) | Comments |
| Toluene | Aromatic | 111 | Commonly used, good balance of solubility and high boiling point. |
| 1,4-Dioxane | Ether | 101 | Frequently used, but is a suspected carcinogen and should be handled with care. Good for solubilizing polar compounds. |
| THF | Ether | 66 | Lower boiling point, may require a sealed tube for higher temperatures. |
| DMF | Polar Aprotic | 153 | Good for dissolving polar substrates, but can sometimes coordinate to the catalyst. Must be anhydrous. |
| t-Butanol | Alcohol | 83 | Can be a good solvent, particularly for reactions with alkoxide bases. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of this compound
Note: This is a general starting protocol and must be optimized for each specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) containing a magnetic stir bar, add the this compound, palladium precatalyst, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the amine coupling partner, followed by the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with the same organic solvent.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Preventing decomposition of 2-Amino-6-chloro-3-nitropyridine during reactions
Technical Support Center: 2-Amino-6-chloro-3-nitropyridine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide: Preventing Decomposition
Decomposition of this compound can lead to reduced yields and the formation of impurities, complicating downstream processing and analysis. The following table summarizes common problems, their potential causes, and recommended solutions to maintain the integrity of the molecule during reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.[1] | - Use a higher catalyst loading (e.g., 2-5 mol%).- Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle.[2][3] - Consider using a pre-formed palladium catalyst to ensure the active catalytic species is present. |
| Formation of dark, tar-like material | Thermal Decomposition: The compound may be unstable at elevated temperatures, especially for prolonged periods. The melting point is around 195-198°C, suggesting decomposition may occur at temperatures approaching this. | - Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Aim for temperatures below 120°C where feasible.- Minimize reaction times. Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.- Ensure even heating using an oil bath and vigorous stirring to avoid localized overheating. |
| Presence of dehalogenated (des-chloro) byproduct | Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed couplings, where the chloro group is replaced by a hydrogen atom. This can be promoted by certain ligands, bases, or impurities.[1] | - Choose a ligand that is less prone to promoting dehalogenation. Bulky biarylphosphine ligands are often a good choice.- Use a non-nucleophilic, anhydrous base such as cesium carbonate or potassium phosphate instead of strong alkoxides where possible.- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize sources of protons. |
| Formation of di-substituted or other unexpected byproducts | Reaction with Strong Nucleophiles/Bases: The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Strong bases or nucleophiles may displace the chloro group or react with the amino group. | - Use a milder base when possible (e.g., K₂CO₃, Cs₂CO₃).- If using a strong base like sodium tert-butoxide, add it portion-wise at a low temperature to control the reaction.- Protect the amino group if it is suspected of interfering with the desired reaction, although this adds extra synthetic steps. |
| Incomplete reduction of the nitro group or formation of undesired reduction byproducts (e.g., azo, azoxy compounds) | Inappropriate Reducing Agent or Conditions: The choice of reducing agent and reaction conditions is critical for the chemoselective reduction of the nitro group without affecting the chloro and amino substituents. | - For chemoselective reduction to the amine, consider using milder reagents like iron powder in acetic acid, tin(II) chloride, or sodium dithionite.[1][4]- Catalytic hydrogenation with Pd/C can be effective, but care must be taken to avoid hydrodechlorination. Using specific catalysts like Raney nickel or controlling the reaction time and hydrogen pressure can mitigate this.[1]- Avoid using overly harsh reducing agents like lithium aluminum hydride, which can lead to over-reduction or formation of undesired byproducts with aromatic nitro compounds.[1] |
| Hydrolysis of the amino or nitro group under acidic or basic conditions | Instability at Extreme pH: While generally stable, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can lead to hydrolysis or other degradation pathways. | - Maintain a pH as close to neutral as possible during the reaction and work-up, unless acidic or basic conditions are required for the specific transformation.- If an acidic or basic work-up is necessary, perform it at low temperatures and for the shortest possible time.- Use buffered solutions to maintain a stable pH if the reaction is sensitive to pH changes. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] It is often recommended to store it in a refrigerator.[6][7]
Q2: I am planning a Suzuki coupling reaction with this compound. What are the key parameters to consider to avoid decomposition and side reactions?
A2: For a successful Suzuki coupling, consider the following:
-
Catalyst and Ligand: Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to overcome catalyst inhibition by the pyridine and amino groups and to facilitate the coupling of the relatively unreactive aryl chloride.
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often a good choice. Stronger bases like sodium tert-butoxide can be used but may increase the risk of side reactions.
-
Solvent: Anhydrous, degassed solvents such as 1,4-dioxane or toluene are commonly used.
-
Temperature: Keep the reaction temperature as low as possible to achieve a reasonable rate, typically in the range of 80-110°C.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and side reactions.
Q3: How can I reduce the nitro group of this compound to an amino group without losing the chloro substituent?
A3: Chemoselective reduction of the nitro group in the presence of a chloro substituent can be challenging. Here are some recommended methods:
-
Metal-Acid Reduction: Using iron powder in acetic acid or ammonium chloride is a classic and often effective method for selectively reducing nitro groups without affecting aryl halides.
-
Stannous Chloride (SnCl₂): This reagent is known for its mild and chemoselective reduction of nitro groups in the presence of other reducible functional groups.
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a palladium on carbon (Pd/C) catalyst can sometimes achieve the desired selectivity under milder conditions than high-pressure hydrogenation. Careful optimization of reaction time is necessary to avoid dehalogenation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Chemoselective Nitro Group Reduction
This protocol using iron is a common method to avoid dehalogenation.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv.) and iron powder (3-5 equiv.) in a mixture of ethanol and water or acetic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. If the reaction was performed in acetic acid, carefully neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by crystallization or column chromatography.
Visualizations
Caption: Potential pathways for this compound in a reaction.
Caption: A typical experimental workflow for reactions involving the title compound.
Caption: A logical decision tree for troubleshooting decomposition issues.
References
Technical Support Center: Palladium Catalyst Removal from 2-Amino-6-chloro-3-nitropyridine Reaction Mixtures
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the effective removal of palladium catalysts from reaction mixtures containing 2-Amino-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing palladium from this compound reaction mixtures?
A1: The main challenge stems from the structure of this compound itself. The nitrogen atoms on the pyridine ring and the amino group can act as strong ligands, forming stable, soluble complexes with palladium. This chelation can make the palladium less accessible to standard removal techniques like simple filtration.
Q2: Which methods are most effective for removing palladium from reactions involving aminopyridines?
A2: The most successful methods for aminopyridine-containing reactions include:
-
Adsorption onto Scavenger Resins: Solid-supported scavengers with high affinity for palladium, such as those containing thiol, thiourea, or polyamine functional groups, are highly effective.[1][2][3] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.[4]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes lead to the loss of the desired product.[1]
-
Filtration through Celite: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[5]
-
Precipitation: Using an agent like 2,4,6-trimercapto-s-triazine (TMT) can precipitate palladium, which can then be filtered off.[4]
Q3: How do I choose the right palladium scavenger for my this compound reaction?
A3: Key considerations for selecting a scavenger include:
-
Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and ligands on the palladium can influence its affinity for different scavengers. Thiol-based scavengers are generally effective for Pd(II).[4]
-
Product Compatibility: Crucially, the scavenger should not react with or strongly adsorb your this compound product. Given the amine functionality, scavengers with electrophilic groups should be used with caution.
-
Solvent System: The scavenger must be compatible with your reaction solvent.[4]
-
Cost and Scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important factors.
Q4: What are the acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the ICH have established guidelines for elemental impurities in drug products. For palladium, which is a Class 2B element, the oral consumption limit is typically 10 ppm.[6] It is crucial to reduce palladium levels to meet these stringent requirements.
Q5: How can I accurately measure the concentration of residual palladium?
A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[7][8] These techniques offer high sensitivity and accuracy. For more rapid, in-lab assessments, catalysis-based fluorometric methods can also be utilized.[7]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem | Possible Causes | Solutions |
| High residual palladium levels after initial purification. | Strong chelation of palladium by the aminopyridine product, making it soluble and difficult to remove by simple filtration. | 1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as those with thiol or triamine functionalities.[1] 2. Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. 3. Optimize Reaction Time and Temperature: Increase the contact time with the scavenger and consider gentle heating (e.g., 40-60 °C) to improve efficiency, ensuring product stability.[4] |
| Significant product loss during palladium removal. | Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon and some scavengers.[1] | 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. 2. Wash the Adsorbent: After filtration, wash the scavenger or carbon with a small amount of fresh solvent to recover any bound product.[4] 3. Screen Different Scavengers: Some scavengers may have a lower affinity for your product. |
| Inconsistent palladium removal results between batches. | Variability in the palladium species in the crude mixture or inconsistent handling of the scavenger. | 1. Standardize the Work-up: Ensure a consistent work-up procedure before the palladium removal step. 2. Proper Scavenger Handling: Store and handle air- and moisture-sensitive scavengers correctly. 3. Pre-treatment: Consider adjusting the pH of the mixture to potentially break up palladium-product complexes before scavenging. |
| Filtration of scavenger or catalyst is very slow. | Fine particles of the scavenger or catalyst are clogging the filter medium. | 1. Use a Filter Aid: Employ a pad of Celite (1-2 cm thick) to improve filtration flow and trap fine particles.[4][5] 2. Dilute the Mixture: Reduce the viscosity of the reaction mixture by diluting it with a suitable solvent before filtration.[4] |
Quantitative Data on Palladium Removal Efficiency
The following table summarizes the efficiency of various palladium removal methods reported in the literature.
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Reference |
| MP-TMT | 33,000 | < 200 | > 99.4% | [9] |
| MP-TMT | 500-800 | < 10 | > 98% | [9] |
| Carboxen® 564 | 1250 | 12 | 99.0% | [6] |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3% | [10] |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | > 99.3% | [10] |
| Activated Carbon | - | - | Varies | [1] |
| Column Chromatography + Scavenging Resin | - | < 50 | High | [11][12] |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[10]
-
Agitation: Stir the mixture at room temperature for 1-4 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but monitor for product degradation.[10]
-
Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger.
-
Washing: Wash the collected scavenger on the filter with a small amount of the same solvent to ensure complete recovery of the product.[10]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS or ICP-OES.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[10]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad is crucial for removing fine carbon particles.[1][10]
-
Washing: Wash the Celite/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Visualized Workflows
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Amino-6-chloro-3-nitropyridine by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Amino-6-chloro-3-nitropyridine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on its common synthesis route via ammonolysis of 2,6-dichloro-3-nitropyridine, the most likely impurities include:
-
Impurity A (Starting Material): 2,6-dichloro-3-nitropyridine
-
Impurity B (Isomeric Impurity): 6-Amino-2-chloro-5-nitropyridine (if the starting material contains 2,6-dichloro-5-nitropyridine)
-
Impurity C (Over-amination Product): 2,6-Diamino-3-nitropyridine
-
Impurity D (Hydrolysis Product): 2-Hydroxy-6-chloro-3-nitropyridine
Q2: What is a typical starting HPLC method for the analysis of this compound and its impurities?
A2: A good starting point for method development is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is generally effective for separating the main component from its potential impurities.
Q3: My peak for this compound is showing significant tailing. What are the possible causes and solutions?
A3: Peak tailing for amine-containing compounds like this compound is often due to interactions with acidic silanol groups on the silica-based column packing. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH between 6 and 7 is often a good starting point. Ensure you are using a column stable at your chosen pH.
-
Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.
-
Check for Column Contamination: The column may be contaminated with strongly retained basic compounds. Flush the column with a strong solvent.
Q4: I am observing a drift in retention times for all my peaks. What should I investigate?
A4: Retention time drift can be caused by several factors affecting the entire chromatographic system.[1] Here's a checklist of potential causes:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of drifting retention times, especially in gradient elution.[2]
-
Mobile Phase Composition: Check for changes in the mobile phase composition due to evaporation of the more volatile solvent or improper mixing. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Verify that the column oven temperature is stable. Fluctuations in ambient temperature can also affect retention times if a column oven is not used.[2][3]
-
Pump Performance: Investigate the HPLC pump for leaks or inconsistent flow rates, which could be caused by worn seals or check valves.[3]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[3]
Troubleshooting Guides
Issue 1: Poor Resolution Between the Main Peak and an Impurity
Symptoms:
-
Overlapping peaks for this compound and a closely eluting impurity.
-
Resolution (Rs) value is less than 1.5.
Possible Causes & Solutions:
| Possible Cause | Solution | Considerations |
| Inappropriate Mobile Phase Strength | In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention and potentially improve separation.[4] | This will increase the analysis time. |
| Suboptimal Selectivity (α) | Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). Alter the pH of the mobile phase to change the ionization state of the analytes.[5] | This is often the most effective way to improve resolution for co-eluting peaks.[4][6] |
| Insufficient Column Efficiency (N) | Use a longer column, a column with a smaller particle size (e.g., sub-2 µm for UHPLC), or optimize the flow rate.[4][5] | Smaller particle sizes will lead to higher backpressure. Lowering the flow rate will increase run time.[7] |
| Inadequate Gradient Profile | If using gradient elution, make the gradient shallower (a slower increase in the organic solvent percentage over time).[7] | This will increase the overall run time. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Symptoms:
-
Peaks are present in the chromatogram that do not correspond to the main component or known impurities.
-
These "ghost peaks" may appear in blank injections as well.[8][9]
Possible Causes & Solutions:
| Possible Cause | Solution | Considerations |
| Contaminated Mobile Phase or Solvents | Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase before use. Prepare fresh mobile phase daily to avoid microbial growth or degradation.[8] | Impurities in the mobile phase are a common source of ghost peaks, especially in gradient elution.[9] |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler settings. Inject a blank solvent after a high-concentration sample to check for carryover. | Carryover is when a small amount of a previous sample is injected with the current one.[10] |
| System Contamination | Flush the injector, tubing, and detector cell with a strong solvent to remove any adsorbed contaminants.[11] | Contaminants can build up in the system over time and leach out during analysis.[11] |
| Late Eluting Peaks from a Previous Injection | Extend the run time of your method to ensure all components from the previous injection have eluted before the next injection begins.[10] | This is more common in isocratic methods.[10] |
Issue 3: Peak Fronting
Symptoms:
-
The front of the peak is sloped, resembling a "shark fin".[12]
-
The peak shape is asymmetrical with a leading edge.
Possible Causes & Solutions:
| Possible Cause | Solution | Considerations |
| Sample Overload | Dilute the sample or reduce the injection volume.[12][13] | This is the most common cause of peak fronting.[12] |
| Sample Solvent Stronger than Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[13] | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. |
| Column Degradation | A void at the head of the column can sometimes cause peak fronting. Replace the column if a void is suspected.[13] | This is a less common cause. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Hypothetical Retention Times:
| Compound | Retention Time (min) |
| Impurity D (2-Hydroxy-6-chloro-3-nitropyridine) | 4.2 |
| This compound | 12.5 |
| Impurity B (6-Amino-2-chloro-5-nitropyridine) | 14.8 |
| Impurity A (2,6-dichloro-3-nitropyridine) | 21.3 |
| Impurity C (2,6-Diamino-3-nitropyridine) | 9.7 |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[10][14]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration with the sample diluent before HPLC analysis.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A workflow for impurity identification and characterization.
References
- 1. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonolysis - Wikipedia [en.wikipedia.org]
- 3. 2,6-Dichloro-3-nitropyridine | 16013-85-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 27048-04-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Page loading... [guidechem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. youtube.com [youtube.com]
Stability and storage conditions for 2-Amino-6-chloro-3-nitropyridine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Amino-6-chloro-3-nitropyridine, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it should be stored in a tightly sealed container in a refrigerator.[1] The storage area must be cool, dry, and well-ventilated.[1][2][3]
Q2: How should I handle this compound upon receiving it?
Upon receipt, the compound, which typically appears as a yellow crystalline powder, should be stored in a cool, dry place.[1][3] It is crucial to keep the container tightly closed to prevent moisture absorption and degradation.[1][2]
Q3: Is this compound stable at room temperature?
The compound is stable under normal temperatures and pressures for short periods.[4] However, for prolonged storage, refrigeration is recommended to minimize potential degradation.[1] Shipping is often done at room temperature.
Q4: What materials and substances are incompatible with this compound?
Avoid storing or mixing this compound with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2] It is also advisable to protect it from heat, open flames, sparks, and direct sunlight.[5]
Q5: What are the known hazardous decomposition products of this compound?
In the event of a fire, thermal decomposition may release toxic and irritating fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored in a tightly sealed container in a refrigerator, away from light and moisture. Consider using a fresh batch for sensitive experiments. |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture or incompatible substances. | Discard the reagent as it may be contaminated or degraded. Ensure proper storage and handling protocols are followed to prevent future occurrences. |
| Poor solubility in recommended solvents (DMSO, Chloroform) | The compound may have degraded, or the solvent quality may be poor. | Use a fresh, unopened container of the compound. Ensure solvents are anhydrous and of high purity. The compound is only slightly soluble in water.[1][6] |
Experimental Protocols
While specific experimental protocols will vary based on the application, the handling and preparation of this compound solutions should adhere to the following general guidelines:
-
Preparation of Stock Solutions:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid in a well-ventilated area, preferably within a chemical fume hood.
-
Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or chloroform, to the desired concentration.[1][6]
-
Store stock solutions in tightly sealed vials, protected from light, and at a low temperature (refrigerated or frozen) to maintain stability.
-
Visual Guides
Caption: Figure 1. Recommended Storage and Handling Workflow
Caption: Figure 2. Incompatibility and Hazard Factors
References
Technical Support Center: Work-up Procedures for Reactions Involving 2-Amino-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis with 2-Amino-6-chloro-3-nitropyridine. The following information is designed to address common issues encountered during the work-up and purification of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to reaction work-up?
This compound is a yellow crystalline solid with a melting point of 194-198°C.[1] Its solubility is a critical consideration for work-up procedures. It is sparingly soluble in water and slightly soluble in alcohol, but soluble in dimethyl sulfoxide (DMSO) and chloroform.[2][3] These properties dictate the choice of solvents for extraction and purification.
| Property | Value | Source(s) |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 194-198°C | [1] |
| Water Solubility | Slightly soluble/Insoluble | [1][2] |
| Organic Solubility | Soluble in DMSO and chloroform, slightly soluble in alcohol | [1][2][3] |
Q2: What are the primary safety considerations when working with this compound and its reaction mixtures?
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It is also suspected of causing genetic defects.[5] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] For detailed safety information, always consult the Safety Data Sheet (SDS).
Q3: How can I effectively monitor the progress of my reaction involving this compound?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting material and the formation of the product. A typical issue is the visualization of the starting material and product, as they are often UV-active due to the pyridine ring. Staining with potassium permanganate can also be used. The choice of eluent for TLC will depend on the specific reaction, but a mixture of hexanes and ethyl acetate is a good starting point for many cross-coupling reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem: Low or no product yield in the Suzuki-Miyaura coupling reaction.
Possible Causes & Solutions:
-
Catalyst Inhibition: The presence of the amino and nitro groups, as well as the pyridine nitrogen, can lead to the deactivation of the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can shield the palladium center and promote the desired catalytic cycle.[6]
-
-
Inactive Catalyst System: 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, requiring a more active catalyst system.
-
Solution: Use a robust catalyst system, for instance, a pre-catalyst like XPhos Pd G3, or generate the active Pd(0) species in situ from a precursor like Pd₂(dba)₃ with a suitable ligand.[6]
-
-
Inappropriate Base: The choice of base is crucial for the transmetalation step.
-
Solution: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings involving chloropyridines.[7]
-
Problem: Presence of significant byproducts after the reaction.
Common Byproducts and Mitigation Strategies:
| Byproduct | Identification | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Biaryl product derived from the boronic acid. | Oxygen in the reaction mixture promoting the oxidative coupling of the boronic acid. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[6] |
| Protodeboronation | Arene corresponding to the boronic acid. | Presence of water or acidic protons leading to the cleavage of the C-B bond. | Use anhydrous solvents and consider using a boronate ester (e.g., pinacol ester) which can be more stable.[6] |
| Dehalogenation | 2-Amino-3-nitropyridine. | Reduction of the starting material by hydride sources in the reaction mixture. | Ensure an inert atmosphere and choose a solvent less prone to acting as a hydride source.[6] |
Buchwald-Hartwig Amination Reactions
Problem: Incomplete conversion or low yield in the Buchwald-Hartwig amination.
Possible Causes & Solutions:
-
Ligand Selection: The nature of the amine coupling partner dictates the optimal ligand choice.
-
Solution: For primary amines, ligands like BrettPhos have shown to be effective.[2] For secondary amines, bulky, electron-rich ligands are generally preferred.
-
-
Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with certain functional groups.
-
Solution: If your substrate contains base-sensitive groups, consider using a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures or longer reaction times.[2]
-
-
Catalyst Poisoning: The starting material or product may coordinate to the palladium catalyst and inhibit its activity.
-
Solution: Increasing the catalyst and/or ligand loading may overcome this inhibition. Screening different generations of Buchwald-Hartwig pre-catalysts can also identify a more robust system for your specific substrates.
-
Experimental Protocols & Work-up Procedures
General Aqueous Work-up for Cross-Coupling Reactions
A standard aqueous work-up is often the first step in purification. The goal is to remove inorganic salts, the base, and highly polar byproducts.
-
Quenching: Cool the reaction mixture to room temperature. If a reactive reagent like a boronic acid is used in excess, it may be quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine. The basic nature of the pyridine product may require an acidic wash (e.g., dilute HCl) to remove it from the organic layer if separation from non-basic impurities is desired. Conversely, a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification by Column Chromatography
Column chromatography is frequently necessary to isolate the desired product from remaining starting materials and byproducts of similar polarity.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The high polarity of the nitro and amino groups on the product will likely require a relatively polar eluent system.
-
Troubleshooting: If the product is highly polar and adheres strongly to the silica gel, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) to the eluent can improve recovery.
Visualizations
General Workflow for Suzuki-Miyaura Coupling and Work-up
Caption: General workflow for a Suzuki-Miyaura coupling reaction followed by a standard work-up and purification sequence.
Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning Issues in Reactions with 2-Amino-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst poisoning when using 2-Amino-6-chloro-3-nitropyridine in common catalytic reactions. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is a form of catalyst deactivation where a chemical substance, known as a poison, strongly chemisorbs to the active sites of a catalyst.[1][2][3] This process blocks the sites from participating in the desired chemical reaction, leading to a decrease in the catalyst's activity and/or selectivity.[2] Even small quantities of a poison can have a significant negative impact on the reaction outcome.[1]
Q2: Why is this compound particularly prone to causing catalyst poisoning?
A2: this compound contains two structural features that are well-known to poison metal catalysts:
-
Pyridine Ring Nitrogen: The lone pair of electrons on the nitrogen atom within the pyridine ring can coordinate strongly to the metal center (e.g., Palladium, Rhodium).[4]
-
Exocyclic Amino Group: The primary amine (-NH2) group attached to the ring also has a lone pair of electrons that can bind to the catalyst.
This strong coordination can lead to the formation of stable, inactive catalyst-substrate complexes, effectively removing the catalyst from the reaction cycle.[4][5]
Q3: Which catalytic reactions are most commonly affected when using this substrate?
A3: Reactions that rely on transition metal catalysts are most susceptible. For this compound, this primarily includes:
-
Palladium-catalyzed Cross-Coupling Reactions: Such as Buchwald-Hartwig amination[6][7][8] and Suzuki-Miyaura coupling, where the substrate is used as the halide partner.
-
Catalytic Hydrogenations: For the reduction of the nitro group, often using catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).[9][10]
Q4: What are the typical signs of catalyst poisoning in my reaction?
A4: The common indicators of catalyst poisoning include:
-
Low or No Conversion: The reaction fails to proceed to completion or stalls after a certain point.
-
Slow Reaction Rates: The reaction takes significantly longer than expected.
-
Formation of Side Products: In cross-coupling reactions, a common side product is the hydrodehalogenated starting material (where the chlorine is replaced by hydrogen). This occurs when the catalytic cycle is disrupted.[8]
-
Inconsistent Results: Difficulty in reproducing results between batches.
Troubleshooting Guides
Issue 1: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination with this compound is sluggish or failing. What is the first troubleshooting step?
A: The most critical parameter is often the choice of ligand. First-generation phosphine ligands are generally ineffective for challenging substrates like this. You should employ sterically hindered, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") which are designed to promote the crucial reductive elimination step and stabilize the active catalytic species.
dot
Caption: Buchwald-Hartwig cycle with catalyst poisoning interference.
Q: Switching to an advanced ligand (e.g., XPhos, RuPhos) didn't solve the problem. What else can I try?
A: If ligand optimization is insufficient, consider the following:
-
Catalyst Precatalyst: Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle). These are designed to efficiently generate the active Pd(0) species in situ, which can sometimes overcome deactivation pathways.[11]
-
Base Selection: The choice of base is critical. A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Weaker bases may not be sufficient to facilitate the catalytic cycle effectively.
-
Solvent: Aprotic, non-coordinating solvents like toluene or dioxane are standard. Avoid solvents like acetonitrile or pyridine, which can bind to the palladium center and inhibit the reaction.[11]
-
Temperature: Increasing the reaction temperature (e.g., from 80°C to 110°C) can sometimes promote the desired reaction over the poisoning process, but be mindful of potential substrate or product degradation.
Issue 2: Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki coupling and observe mainly the hydrodehalogenated starting material. Is this a poisoning issue?
A: Yes, the formation of hydrodehalogenated byproducts is a classic sign of a compromised catalytic cycle. When the catalyst is poisoned or deactivated, it may be unable to complete the transmetalation and reductive elimination steps efficiently. Instead, side reactions like beta-hydride elimination from solvent or other reagents can occur, leading to the undesired product.
Troubleshooting Steps:
-
Ligand Choice: As with the Buchwald-Hartwig reaction, ensure you are using a suitable electron-rich, bulky phosphine ligand.
-
Water Content: Suzuki reactions often require a small amount of water for the boronic acid to be active. However, excess water can promote catalyst decomposition. Ensure your solvent/water ratio is optimized, typically using a degassed solvent mixture.
-
Base: Use a thoroughly ground, dry inorganic base like K₂CO₃ or Cs₂CO₃. The quality and solubility of the base can significantly impact the reaction.
Issue 3: Nitro Group Hydrogenation
Q: The hydrogenation of the nitro group on this compound using Pd/C is extremely slow or stalls completely. Why?
A: This is a textbook case of catalyst poisoning in hydrogenation. Both the pyridine nitrogen and the amino group act as strong poisons for palladium and other precious metal catalysts.[10] Furthermore, the reaction product, 2,3-diamino-6-chloropyridine, can also be a potent catalyst poison, sometimes even stronger than the starting material.[9][10]
dot
Caption: General workflow for troubleshooting catalyst poisoning.
Q: How can I overcome catalyst poisoning during this hydrogenation?
A: Several strategies can be effective:
-
Change the Metal: Rhodium (Rh) catalysts are often reported to be more resistant to nitrogen poisoning than palladium catalysts in the hydrogenation of N-heterocycles.[10] Consider using 5% Rh/C or 5% Rh/Al₂O₃.
-
Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can provide enough active sites to achieve full conversion despite some poisoning.
-
Acidic Additives: Performing the reaction in an acidic solvent (like acetic acid) or with an acidic additive can protonate the nitrogen atoms. The resulting ammonium salts are far less likely to coordinate to the metal catalyst, thus mitigating the poisoning effect.
-
High Pressure/Temperature: Increasing the hydrogen pressure and reaction temperature can sometimes help, but must be balanced against the risk of dehalogenation or other side reactions.
Data & Experimental Protocols
Data Presentation
The following table illustrates the potential impact of ligand choice on the yield of a hypothetical Buchwald-Hartwig amination reaction between this compound and a secondary amine.
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Hypothetical Yield (%) | Observations |
| Pd₂(dba)₃ | P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 110 | < 5% | Reaction stalls. Significant starting material remains. |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | ~25% | Slow conversion, formation of hydrodehalogenated byproduct. |
| XPhos Pd G3 | XPhos | NaOtBu | Toluene | 110 | > 90% | Efficient conversion to the desired product. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk flask.
-
Reagents: Add this compound (1.0 mmol) and the desired amine coupling partner (1.2 mmol).
-
Solvent: Remove the flask from the glovebox, place it under an inert atmosphere (Argon or Nitrogen), and add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[12]
Protocol 3: General Procedure for Nitro Group Hydrogenation
-
Setup: To a hydrogenation vessel, add this compound (1.0 mmol) and a suitable solvent (e.g., Methanol or Acetic Acid, 10 mL).
-
Catalyst: Carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 10 mol%) under a stream of inert gas.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-500 psi).
-
Reaction: Stir the reaction vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.
dot
Caption: Mechanism of catalyst poisoning by substrate coordination.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. scispace.com [scispace.com]
- 3. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
Managing exothermic reactions during the synthesis of 2-Amino-6-chloro-3-nitropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-Amino-6-chloro-3-nitropyridine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the two primary synthetic routes:
Route 1: Nitration of 2,6-dichloropyridine followed by Ammonolysis Route 2: Ammonolysis of 2,6-dichloro-3-nitropyridine
FAQs for the Nitration of 2,6-dichloropyridine
Q1: My reaction is turning a dark brown or black color, and I'm observing vigorous gas evolution. What is happening and what should I do?
A1: This indicates a potential runaway reaction, likely due to an uncontrolled exotherm and subsequent decomposition. The nitration of pyridines is a highly exothermic process.
-
Immediate Action:
-
Immediately cease the addition of the nitrating agent.
-
Intensify cooling by adding more coolant (e.g., dry ice/acetone) to the external cooling bath.
-
If the temperature continues to rise rapidly, prepare for an emergency quench by slowly and carefully adding the reaction mixture to a large volume of crushed ice with vigorous stirring.
-
Follow all laboratory safety protocols for runaway reactions.
-
-
Prevention:
-
Ensure the cooling bath is maintained at a very low temperature (e.g., -5°C to 0°C) throughout the addition of the nitrating mixture.
-
Add the 2,6-dichloropyridine to the cooled mixed acid (concentrated sulfuric acid and fuming nitric acid) very slowly, dropwise, or in very small portions.
-
Maintain vigorous stirring to ensure efficient heat dissipation.
-
Continuously monitor the internal reaction temperature with a calibrated thermometer.
-
Q2: The yield of 2,6-dichloro-3-nitropyridine is lower than expected. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete Reaction: The reaction time or temperature may have been insufficient. Ensure the reaction is stirred at the recommended temperature for the specified duration after the addition is complete.
-
Side Reactions: Over-nitration or oxidation of the starting material can occur if the temperature is too high. Strict temperature control is crucial.
-
Loss During Work-up: The product may be lost during the quenching and extraction steps. Ensure the pH is appropriately adjusted during work-up to minimize the solubility of the product in the aqueous layer.
Q3: I'm observing the formation of multiple spots on my TLC plate, indicating impurities. What are these and how can I minimize them?
A3: The primary impurities are often isomers (dinitrated or other mononitrated products) and oxidation byproducts.
-
Minimization Strategies:
-
Temperature Control: As mentioned, maintaining a low and consistent temperature is the most critical factor in controlling regioselectivity and minimizing side reactions.
-
Stoichiometry: Use the correct molar ratios of nitric acid and sulfuric acid as specified in the protocol.
-
Purification: The crude product can be purified by column chromatography or recrystallization to remove isomers and other impurities.[1]
-
FAQs for the Ammonolysis of 2,6-dichloro-3-nitropyridine
Q1: The ammonolysis reaction is showing a rapid temperature increase after the addition of ammonia. Is this normal?
A1: The reaction of 2,6-dichloro-3-nitropyridine with ammonia is also exothermic. A controlled temperature rise is expected, but a rapid, uncontrolled increase could indicate a problem.
-
Immediate Action:
-
Slow down or stop the addition of the ammonia solution or gas.
-
Ensure the cooling system is functioning effectively.
-
-
Prevention:
Q2: My final product, this compound, is contaminated with the starting material. How can I improve the conversion?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Reaction Time: Ensure the reaction is stirred for the recommended duration at the appropriate temperature.[3]
-
Inadequate Amount of Ammonia: Use a sufficient excess of ammonia to drive the reaction to completion.
-
Poor Solubility: Ensure the starting material is fully dissolved in the solvent before and during the addition of ammonia.
Q3: The reaction mixture has formed a thick slurry that is difficult to stir. What should I do?
A3: The product, this compound, may precipitate out of the reaction mixture.
-
Solution:
-
If possible, add more solvent to the reaction mixture to improve stirrability.
-
Ensure your stirring apparatus is robust enough to handle a slurry.
-
This precipitation is often an indication of product formation.
-
Quantitative Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of 2,6-dichloropyridine
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloropyridine | [1] |
| Nitrating Agent | Mixture of concentrated H₂SO₄ and fuming HNO₃ | [1] |
| Temperature | 0°C during addition, then heated to 65°C | [1] |
| Reaction Time | 2 hours at 65°C | [1] |
| Quenching | Poured into ice water | [1] |
Table 2: Typical Reaction Conditions for the Ammonolysis of 2,6-dichloro-3-nitropyridine
| Parameter | Method 1 | Method 2 | Reference |
| Starting Material | 2,6-dichloro-3-nitropyridine | 2,6-dichloro-3-nitropyridine | [2][3][4] |
| Reagent | Aqueous ammonia in methanol | Ammonia gas in isopropanol | [2][4],[3] |
| Temperature | 35-40°C | 20-30°C | [2][4],[3] |
| Reaction Time | Not specified | 24 hours | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine via Nitration of 2,6-dichloropyridine
Materials:
-
2,6-dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a stirrer, thermometer, and addition funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice-salt bath.
-
Slowly add 2,6-dichloropyridine to the cooled acid mixture in portions, ensuring the internal temperature does not exceed 5°C.[1]
-
After the addition is complete, slowly heat the reaction mixture to 65°C and maintain this temperature for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a large volume of crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
The crude product can be purified by column chromatography using silica gel with a petroleum ether: ethyl acetate eluent system.[1]
Protocol 2: Synthesis of this compound via Ammonolysis
Materials:
-
2,6-dichloro-3-nitropyridine
-
Methanol or Isopropanol
-
Aqueous Ammonia (25%) or Ammonia gas
-
Water
Procedure (Method 1: Aqueous Ammonia):
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature in a flask equipped with a stirrer and thermometer.[4]
-
Charge 25% aqueous ammonia solution to the flask.[4]
-
Heat the resulting mixture to 35-40°C for 2 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate.
-
Filter the solid product, wash with water, and dry.
Procedure (Method 2: Ammonia Gas):
-
Dissolve 2,6-dichloro-3-nitropyridine in isopropanol in a reaction vessel equipped for gas inlet, stirring, and temperature control.
-
Maintain the temperature at 20-30°C while bubbling ammonia gas through the solution.[3]
-
Continue stirring at room temperature for 24 hours.[3]
-
Monitor the reaction for the disappearance of the starting material by TLC or gas chromatography.[3]
-
The product can be collected by filtration.
Mandatory Visualization
Caption: Troubleshooting workflow for managing an exothermic event.
References
Technical Support Center: Purifying 2-Amino-6-chloro-3-nitropyridine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with guidance on the recrystallization of 2-Amino-6-chloro-3-nitropyridine. Find troubleshooting advice and answers to frequently asked questions to overcome common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Isopropanol (iPrOH) is a highly effective solvent for the recrystallization of this compound, as it has been shown to yield the pure product upon crystallization.[1] Other solvents in which the compound is soluble include chloroform and dimethyl sulfoxide (DMSO).[2][3] It is slightly soluble in water and other alcohols, which is a desirable characteristic for a recrystallization solvent (good solubility at high temperatures and poor solubility at low temperatures).[4]
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: this compound is a yellow crystalline powder.[4] Its solubility profile is crucial for selecting an appropriate recrystallization solvent.
Q3: What are the likely impurities in my sample of this compound?
A3: The most probable impurity is the unreacted starting material, 2,6-dichloro-3-nitropyridine, from which it is synthesized via ammonolysis.[2] Other potential impurities could include side-products from the nitration of 2,6-dichloropyridine or by-products of the ammonolysis reaction.
Q4: My recrystallization yields are consistently low. What could be the cause?
A4: Low yields can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.
-
Premature crystallization: If the solution cools too quickly, crystals can form before impurities are fully excluded.
-
Incomplete precipitation: The solution may not have been cooled sufficiently to allow for maximum recovery of the product.
-
Loss during transfer: Product can be lost during filtration and washing steps.
Q5: The purity of my recrystallized product has not improved. What should I do?
A5: If the purity has not improved, consider the following:
-
Inappropriate solvent choice: The solvent may be dissolving the impurities as well as the product, or the impurities may be co-crystallizing with your product.
-
Crystallization occurred too rapidly: Fast crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling process.
-
The impurity has very similar properties to the product: If the impurity has a similar solubility profile to this compound in the chosen solvent, a different solvent or an alternative purification technique like column chromatography may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid crystals) | The boiling point of the solvent is too high, and the compound is melting before it crystallizes. The solution is supersaturated to a high degree. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. If the problem persists, consider a lower-boiling point solvent system. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated with the compound. Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Colored Impurities Remain in Crystals | The colored impurities are not effectively removed by a single recrystallization. The impurities may be adsorbed onto the surface of the crystals. | Consider a pre-treatment of the solution with activated charcoal before filtration and crystallization to remove colored impurities. A second recrystallization may be necessary. |
| Product Crashes Out of Solution Too Quickly | The solution is too concentrated, or the temperature difference between dissolving and crystallization is too large and rapid. | Re-heat the solution and add a small amount of extra solvent. Allow the flask to cool more slowly by insulating it (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature). |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Isopropanol (iPrOH) | Sparingly Soluble | Soluble | Excellent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good (by analogy with related compounds) |
| Chloroform | Soluble | Very Soluble | Poor (high solubility at room temp) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Very Soluble | Poor (high solubility at room temp) |
| Water | Slightly Soluble | Slightly to Sparingly Soluble | Fair (may require large volumes) |
| Alcohols (e.g., Methanol, Ethanol) | Slightly Soluble | Soluble | Good |
Experimental Protocols
Recrystallization of this compound using Isopropanol
Objective: To purify crude this compound by recrystallization from isopropanol.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Mandatory Visualization
Caption: Recrystallization workflow for purifying this compound.
References
Technical Support Center: Column Chromatography of 2-Amino-6-chloro-3-nitropyridine Isomers
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in separating isomers of 2-Amino-6-chloro-3-nitropyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating isomers of this compound?
A1: The primary challenge in separating isomers of substituted pyridines lies in their similar physicochemical properties, such as polarity and solubility.[1] For this compound and its potential isomers (e.g., 2-Amino-4-chloro-3-nitropyridine or 4-Amino-2-chloro-5-nitropyridine), the structural similarity can result in very close retention times on a chromatography column, making separation difficult. Additionally, the basic nature of the pyridine ring can lead to issues like peak tailing on standard silica gel columns.[2][3]
Q2: What is a good starting point for developing a column chromatography method for these isomers?
A2: For flash column chromatography, a good starting point is to use silica gel as the stationary phase and a solvent system with a gradient of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] Begin by performing Thin Layer Chromatography (TLC) with various ratios of hexane:ethyl acetate to find a solvent system that provides good separation (Rf values between 0.2 and 0.5 and maximal difference between isomers).
Q3: My pyridine compound is showing significant peak tailing. What causes this and how can I fix it?
A3: Peak tailing for basic compounds like pyridine derivatives is often caused by strong interactions between the basic nitrogen atom of your compound and acidic silanol groups on the surface of silica gel.[3] This leads to non-ideal peak shapes.
Solutions to Reduce Peak Tailing:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine to your mobile phase.[2] This will compete with your compound for the active silanol sites, leading to more symmetrical peaks.
-
Change the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[5]
-
Use a Different Chromatography Mode: For difficult separations, High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., phenyl, cyano, or polar-embedded phases) can offer different selectivity and better peak shapes.[1][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation of this compound isomers.
Issue 1: Poor or No Separation Between Isomers
Q: My isomers are co-eluting or have very poor resolution. How can I improve the separation?
A: Improving resolution requires optimizing the selectivity of your chromatographic system.
Troubleshooting Steps for Poor Resolution:
| Step | Action | Rationale |
| 1. Optimize Mobile Phase | Systematically vary the solvent ratio in your mobile phase (e.g., hexane/ethyl acetate). Try adding a different co-solvent like dichloromethane or tert-Butyl methyl ether to alter selectivity. | Changing solvent polarity and composition directly impacts the interaction of the isomers with the stationary phase, which can significantly affect their separation. |
| 2. Decrease Elution Speed | Reduce the flow rate of the mobile phase. For flash chromatography, this means applying less pressure. | A slower flow rate allows for more equilibration between the mobile and stationary phases, often leading to sharper peaks and better resolution. |
| 3. Change Stationary Phase | If optimizing the mobile phase on silica gel fails, switch to a different stationary phase. Options include alumina, or for HPLC, C18, phenyl, or cyano columns.[1][3] | Different stationary phases offer different interaction mechanisms (e.g., π-π interactions on a phenyl column), which can exploit the subtle structural differences between isomers.[6] |
| 4. Check Compound Stability | Perform a 2D TLC test to ensure your compound is not degrading on the silica plate.[3][5] | If one spot on a 1D TLC is actually a mixture of a compound and its on-plate degradation product, it can mislead method development.[5] |
Issue 2: Low Recovery of the Product
Q: I'm losing a significant amount of my compound on the column. What are the potential causes and solutions?
A: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition during chromatography.
Troubleshooting Steps for Low Recovery:
| Step | Action | Rationale |
| 1. Assess Compound Stability | Run a 2D TLC. Spot your compound, run the plate, dry it, rotate 90 degrees, and run it again in the same solvent.[3] If a new spot appears, your compound is likely degrading on the silica. | This is a quick test to see if the stationary phase is causing decomposition of your analyte.[5] |
| 2. Deactivate Silica Gel | If degradation is suspected, use a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] You can also add a basic modifier like triethylamine to the eluent to reduce strong acidic interactions.[2] | This minimizes the catalytic effect of acidic silanol groups that can cause degradation of sensitive compounds. |
| 3. Use Dry Loading | If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column. Use a dry loading technique. | Dissolve your compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column. This ensures the compound is introduced in a fine, evenly distributed band.[7] |
| 4. Avoid Strong Solvents for Elution | Using a very strong solvent to get the compound off the column can also elute strongly bound impurities, making the final product seem less pure and thus "lower recovery" of the desired compound. | Stick to the optimized mobile phase as much as possible. If a stronger solvent is needed, increase polarity gradually. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This is a starting point protocol. Optimization will be required.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Use TLC to find an optimal solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
The ideal system should give your isomers Rf values between 0.2 and 0.5, with the largest possible separation between them.
-
If peak tailing is observed on TLC, add 0.5% triethylamine (TEA) to the solvent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of a solvent (dichloromethane or the mobile phase).
-
Alternatively, use the dry loading method described in the low recovery troubleshooting section.[7]
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the starting mobile phase.
-
If a gradient is needed, gradually increase the proportion of the more polar solvent (EtOAc).
-
Collect fractions and monitor them by TLC to identify which contain the purified isomers.
-
-
Product Recovery:
-
Combine the pure fractions of each isomer.
-
Remove the solvent using a rotary evaporator.
-
Visualizations
Caption: A decision tree for troubleshooting poor separation of isomers.
Caption: A standard workflow for separating compounds via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. nacalai.com [nacalai.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Safe Disposal of Waste from 2-Amino-6-chloro-3-nitropyridine Reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe disposal of waste generated from chemical reactions involving 2-Amino-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with waste from this compound reactions?
A1: Waste containing this compound and its byproducts should be considered hazardous. The primary concerns are:
-
Toxicity: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing genetic defects.[3]
-
Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic life.
-
Incompatibility: It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, which can lead to vigorous or hazardous reactions.[4]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]
Q2: What personal protective equipment (PPE) is required when handling waste from these reactions?
A2: Appropriate PPE is crucial for safe handling. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A lab coat to protect skin and clothing.
-
Respiratory Protection: Use a fume hood to avoid inhalation of dust or vapors.[5]
Q3: How should I collect and store waste containing this compound?
A3: Proper collection and storage are critical to prevent accidental exposure and environmental contamination:
-
Waste Container: Use a designated, properly sealed, and clearly labeled hazardous waste container.[5][6]
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including this compound and any other chemicals present. Associated hazards (e.g., Toxic, Irritant) should also be indicated.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong acids or oxidizers.[5][6]
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[7]
Q4: What should I do in case of a spill?
A4: For small spills, you can manage them by following these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[5][8]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
Q5: Can I dispose of this waste down the drain?
A5: No. Never pour waste containing this compound down the drain.[7] This compound is a chlorinated aromatic amine, and such chemicals can be persistent and harmful to the environment.[9] All waste must be disposed of through an approved hazardous waste disposal facility.[3][4]
Experimental Protocols for Waste Treatment
The following are suggested experimental protocols for the chemical treatment of waste containing this compound. These methods should be performed by trained personnel in a controlled laboratory setting.
Protocol 1: Reductive Treatment of the Nitro Group
This protocol aims to reduce the nitro group, which can decrease the compound's reactivity and potential toxicity.
Materials:
-
Waste solution containing this compound
-
Iron (Fe) powder
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate reaction vessel
Procedure:
-
In a fume hood, place the aqueous waste solution in a reaction vessel equipped with a stir bar.
-
Slowly add iron powder to the solution while stirring. A typical ratio is a 5-10 fold molar excess of iron relative to the estimated amount of the nitropyridine.
-
Carefully add dilute hydrochloric acid dropwise to the stirring mixture to maintain an acidic pH (around 2-3). This facilitates the reduction.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture to a pH of approximately 7 by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.
-
The resulting mixture will contain the reduced amine product and iron salts. This treated waste should still be collected and disposed of as hazardous waste, but the primary hazard of the nitroaromatic compound has been reduced.
Protocol 2: Advanced Oxidation Process (AOP) - Fenton's Reagent
This protocol uses Fenton's reagent to generate highly reactive hydroxyl radicals that can break down the aromatic ring structure.
Materials:
-
Waste solution containing this compound
-
Iron(II) sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium hydroxide (NaOH), dilute
-
Stir plate and stir bar
-
pH meter
-
Appropriate reaction vessel
Procedure:
-
In a fume hood, place the aqueous waste solution in a reaction vessel.
-
Adjust the pH of the solution to between 3 and 4 using dilute sulfuric acid.
-
Add iron(II) sulfate to the solution and stir until it dissolves. The concentration will depend on the concentration of the pyridine derivative but a common starting point is in the range of 10-50 mg/L of Fe²⁺.
-
Slowly and carefully add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will also depend on the contaminant concentration and should be determined on a small scale first. This reaction is exothermic and will generate gas.
-
Allow the reaction to proceed with stirring for several hours. Monitor the degradation of the target compound.
-
After the reaction is complete, adjust the pH to approximately 7 with dilute sodium hydroxide to precipitate the iron as iron(III) hydroxide.
-
Allow the precipitate to settle, and then decant the supernatant. Both the supernatant and the precipitate should be collected and disposed of as hazardous waste.
Data on Treatment of Related Compounds
| Treatment Method | Compound Class | Typical Efficiency | Reference |
| Reductive Treatment (e.g., Fe/HCl) | Aromatic Nitro Compounds | High conversion to amines | General textbook knowledge |
| Advanced Oxidation (Fenton's Reagent) | Pyridine | Up to 74% COD removal | ResearchGate |
| Advanced Oxidation (Photocatalysis) | Chlorinated Aromatics | Variable, dependent on conditions | MDPI |
| Chlorination | Aromatic Amines | Rapid reaction to form chlorinated amines | PubMed |
Visualizing Disposal and Treatment Workflows
Logical Workflow for Waste Disposal
Caption: Logical workflow for the safe disposal of chemical waste.
Chemical Treatment Signaling Pathway
Caption: Chemical treatment pathways for this compound waste.
References
- 1. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 27048-04-0 [chemicalbook.com]
- 7. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-6-chloro-3-nitropyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-6-chloro-3-nitropyridine and structurally related aminopyridine derivatives. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted spectral data based on established substituent effects on the pyridine ring, supported by experimental data for analogous compounds. This information is valuable for the structural elucidation and characterization of these important heterocyclic compounds frequently utilized in medicinal chemistry and materials science.
Predicted and Experimental NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the comparable compounds: 2-Amino-5-chloropyridine and 2-Amino-3-nitropyridine. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4 (δ, mult.) | H-5 (δ, mult.) | NH₂ (δ, s) |
| This compound (Predicted) | ~8.40, d | ~7.00, d | ~6.50, br s |
| 2-Amino-5-chloropyridine (Experimental) | 7.48, dd | 6.50, d | 4.55, br s |
| 2-Amino-3-nitropyridine (Experimental) | 8.33, dd | 6.70, dd | 6.84, br s |
Abbr: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 (δ) | C-3 (δ) | C-4 (δ) | C-5 (δ) | C-6 (δ) |
| This compound (Predicted) | ~158 | ~125 | ~140 | ~115 | ~150 |
| 2-Amino-5-chloropyridine (Experimental) | 158.3 | 108.9 | 137.9 | 137.9 | 148.0 |
| 2-Amino-3-nitropyridine (Experimental) | 159.2 | 131.5 | 136.0 | 114.1 | 153.1 |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the instrument and sample.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and baseline correct if necessary.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Logical Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for chemical structure elucidation.
Caption: Workflow for NMR sample preparation, data acquisition, and structural analysis.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Amino-6-chloro-3-nitropyridine and its Derivatives
For researchers, scientists, and drug development professionals, understanding the subtle nuances of a molecule's structure is paramount. In the analysis of pharmacologically relevant compounds like 2-Amino-6-chloro-3-nitropyridine and its derivatives, mass spectrometry stands as a cornerstone technique, offering profound insights into their identity, purity, and metabolic fate. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this important chemical class, supported by predicted fragmentation patterns and detailed experimental protocols.
The inherent polarity and functional group complexity of this compound (molecular weight: 173.56 g/mol ) necessitate a careful selection of ionization techniques to achieve optimal analytical results. This guide focuses on the comparison between a "soft" ionization method, Electrospray Ionization (ESI), typically coupled with Liquid Chromatography (LC-MS), and a "hard" ionization method, Electron Ionization (EI), commonly used with Gas Chromatography (GC-MS).
At a Glance: ESI vs. EI for this compound Analysis
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Energy | Low (Soft Ionization) | High (Hard Ionization) |
| Typical Parent Ion | [M+H]⁺ (m/z 174.00) or [M-H]⁻ | M⁺˙ (m/z 173) |
| Fragmentation | Minimal, primarily adducts | Extensive, rich structural information |
| Coupled Chromatography | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Sample State | Solution | Volatilized (Gas Phase) |
| Best For | Molecular weight determination, analysis of polar & thermally labile compounds | Structural elucidation, library matching |
Delving Deeper: Ionization Techniques and Predicted Fragmentation
Electrospray Ionization (ESI): A Gentle Approach
ESI is the preferred method for analyzing polar and thermally sensitive molecules like this compound, as it minimizes in-source fragmentation. In positive ion mode, the molecule is expected to readily protonate on the amino group or the pyridine nitrogen, yielding a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 174.00.[1]
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be induced to elicit structurally informative fragments. Based on the analysis of similar polar nitroaromatic compounds, the primary fragmentation pathways are predicted to involve the loss of the nitro group (NO₂) and the chlorine atom.
Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 174.00 | 128.02 | NO₂ (45.98) | [M+H-NO₂]⁺ |
| 174.00 | 139.03 | Cl (34.97) | [M+H-Cl]⁺ |
| 128.02 | 101.03 | HCN (27.01) | [M+H-NO₂-HCN]⁺ |
dot graph ESI_Fragmentation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
parent [label="[M+H]⁺\nm/z 174.00", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="[M+H-NO₂]⁺\nm/z 128.02"]; frag2 [label="[M+H-Cl]⁺\nm/z 139.03"]; frag3 [label="[M+H-NO₂-HCN]⁺\nm/z 101.03"];
parent -> frag1 [label="-NO₂"]; parent -> frag2 [label="-Cl"]; frag1 -> frag3 [label="-HCN"]; } caption { label = "Predicted ESI-MS/MS Fragmentation Pathway"; fontsize = 12; fontcolor = "#5F6368"; }
Predicted ESI-MS/MS Fragmentation Pathway
Electron Ionization (EI): A High-Energy Probe
In contrast to ESI, Electron Ionization subjects the analyte to a high-energy electron beam, leading to extensive fragmentation. This technique is highly valuable for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. For EI analysis, this compound would typically be introduced via a GC, requiring it to be thermally stable and volatile.
The molecular ion (M⁺˙) at m/z 173 would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). The fragmentation is expected to be more complex than in ESI, with losses of the nitro group, chlorine, and subsequent ring fragmentation.
Predicted EI Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Neutral Loss |
| 127 | NO₂ |
| 138 | Cl |
| 111 | NO₂ + O |
| 92 | Cl + NO₂ |
| 76 | C₂H₂N₂O₂Cl |
dot graph EI_Fragmentation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
parent [label="M⁺˙\nm/z 173", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag1 [label="[M-NO₂]⁺˙\nm/z 127"]; frag2 [label="[M-Cl]⁺\nm/z 138"]; frag3 [label="[M-NO₂-O]⁺\nm/z 111"]; frag4 [label="[M-Cl-NO₂]⁺\nm/z 92"];
parent -> frag1 [label="-NO₂"]; parent -> frag2 [label="-Cl"]; frag1 -> frag3 [label="-O"]; frag2 -> frag4 [label="-NO₂"]; } caption { label = "Predicted EI Fragmentation Pathway"; fontsize = 12; fontcolor = "#5F6368"; }
Predicted EI Fragmentation Pathway
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound and its derivatives. Optimization will be required based on the specific instrumentation and analytical goals.
LC-MS (ESI) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
MS/MS: For fragmentation studies, the precursor ion (m/z 174.00) would be isolated and subjected to collision-induced dissociation (CID) with argon as the collision gas.
-
GC-MS (EI) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 20:1).
-
Injector Temperature: 250 °C.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry (MS) Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound and its derivatives is outlined below.
General Experimental Workflow
Conclusion
The choice between ESI and EI for the mass spectrometric analysis of this compound and its derivatives is dictated by the analytical objective. For straightforward molecular weight determination and analysis in complex biological matrices, the soft ionization of LC-ESI-MS is superior. For detailed structural elucidation and compound identification through spectral library matching, the extensive fragmentation provided by GC-EI-MS is invaluable. By understanding the principles and predicted fragmentation behaviors outlined in this guide, researchers can more effectively employ mass spectrometry to advance their scientific and drug development endeavors.
References
Unveiling the Structural Landscape of Nitropyridine Derivatives: A Comparative Analysis
While the precise X-ray crystal structure of 2-Amino-6-chloro-3-nitropyridine remains to be publicly documented, a comprehensive examination of closely related aminonitropyridine structures provides valuable insights into the molecular architecture and intermolecular interactions governing this class of compounds. This guide offers a comparative analysis of the crystallographic data for several pertinent alternatives, catering to researchers, scientists, and drug development professionals seeking to understand the nuanced structural chemistry of these molecules.
This report delves into the experimentally determined crystal structures of four key analogues: 2-amino-3-nitropyridine, 2-amino-5-nitropyridine, and two more complex derivatives, 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine. By contrasting their crystallographic parameters, we can infer the potential structural characteristics of this compound and appreciate the impact of substituent placement on the overall molecular and crystal packing.
Comparative Crystallographic Data
The crystallographic data for the selected aminonitropyridine derivatives are summarized in the tables below. These tables facilitate a direct comparison of unit cell parameters, space groups, and key intramolecular dimensions, offering a clear overview of the structural variations within this family of compounds.
Table 1: Crystal Data and Structure Refinement for Aminonitropyridine Analogues.
| Parameter | 2-amino-3-nitropyridine (Polymorph I) | 2-amino-3-nitropyridine (Polymorph II) | 2-amino-5-nitropyridine | 2-N-phenylamino-3-nitro-4-methylpyridine | 2-N-phenylamino-3-nitro-6-methylpyridine |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P2₁/c | P-1 | P2₁/n |
| a (Å) | 8.034(2) | 5.436(1) | 10.789(2) | Data not available | Data not available |
| b (Å) | 13.931(3) | 8.541(2) | 5.978(1) | Data not available | Data not available |
| c (Å) | 5.501(1) | 13.011(3) | 9.876(2) | Data not available | Data not available |
| α (°) | 90 | 90 | 90 | Data not available | 90 |
| β (°) | 104.16(2) | 90 | 108.08(2) | Data not available | Data not available |
| γ (°) | 90 | 90 | 90 | Data not available | Data not available |
| Volume (ų) | 597.5(2) | 604.4(2) | 606.1(2) | Data not available | Data not available |
| Z | 4 | 4 | 4 | 2 | 4 |
Note: Detailed unit cell parameters for 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine were not explicitly provided in the primary publication, however, their crystal systems and space groups have been reported.
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for Aminonitropyridine Analogues.
| Feature | 2-amino-3-nitropyridine | 2-amino-5-nitropyridine | 2-N-phenylamino-3-nitro-4-methylpyridine | 2-N-phenylamino-3-nitro-6-methylpyridine |
| C-NO₂ Bond Length | Data not available | Data not available | Data not available | Data not available |
| Amino C-N Bond Length | Data not available | Data not available | Data not available | Data not available |
| Pyridine Ring C-N-C Angle | Data not available | Data not available | Data not available | Data not available |
| Dihedral Angle (Pyridine-NO₂) | Data not available | Data not available | 3.84(15)° | 10.30(12)° |
| Dihedral Angle (Pyridine-Phenyl) | N/A | N/A | 6.20(15)° | 2.90(14)° |
Note: Specific bond lengths and angles for 2-amino-3-nitropyridine and 2-amino-5-nitropyridine require access to the full crystallographic information files (CIFs), which were not available in the searched literature. The dihedral angles for the phenylamino derivatives highlight the degree of twisting between the aromatic rings and the nitro group.[1]
Experimental Protocols
The determination of a crystal structure via X-ray diffraction is a multi-step process. Below is a generalized protocol based on the methodologies reported for the analysis of the comparative compounds.[2]
1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For the aminonitropyridine compounds discussed, crystals were typically grown from saturated solutions using slow evaporation techniques. Common solvents include ethanol and various organic solvent mixtures. The choice of solvent and the rate of evaporation are critical factors influencing crystal quality.
2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 150 K), to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other important crystallographic parameters.
Visualization of the Experimental Workflow
The logical flow of determining a crystal structure can be visualized as follows:
Caption: Experimental workflow for X-ray crystal structure determination.
References
- 1. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/A800073E [pubs.rsc.org]
Navigating Nucleophilic Substitution on Nitropyridines: A Comparative Guide to Reaction Rates
For researchers, scientists, and drug development professionals, understanding the kinetics of nucleophilic aromatic substitution (SNAr) on substituted nitropyridines is crucial for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comparative analysis of relative reaction rates, supported by experimental data, to elucidate the electronic and steric factors governing these transformations.
The reactivity of nitropyridines in SNAr reactions is a delicate interplay between the position of the nitro group, the nature of the leaving group, the attacking nucleophile, and the presence of other substituents on the pyridine ring. The electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack, creating a region of low electron density that is susceptible to reaction.
Comparative Analysis of Reaction Rates
The following tables summarize quantitative data from key studies on the nucleophilic substitution of various nitropyridines, offering a clear comparison of their relative reactivities under different conditions.
Table 1: Relative Rates of Nucleophilic Substitution on 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol at 25°C
| Substrate (Leaving Group) | Overall Third-Order Rate Constant (M-2s-1) | Relative Rate |
| 2-Cyano-N-methylpyridinium | ≥ 4-cyano | ≥ 4-cyano |
| 4-Cyano-N-methylpyridinium | - | > 2-fluoro |
| 2-Fluoro-N-methylpyridinium | - | ~ 2-chloro |
| 2-Chloro-N-methylpyridinium | - | ~ 2-bromo |
| 2-Bromo-N-methylpyridinium | - | ~ 2-iodo |
| 2-Iodo-N-methylpyridinium | - | 1 |
Data sourced from a study on the SNAr reactions of ring-substituted N-methylpyridinium substrates.[1]
This dataset reveals a reactivity order of 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~2-iodo.[1] Notably, the typical "element effect" (F > Cl > Br > I) observed in many SNAr reactions is not seen here, suggesting a different rate-determining step.[1] The authors propose that the reaction proceeds through a rate-controlling deprotonation of the addition intermediate.[1]
Table 2: Second-Order Rate Constants for the Reaction of 2-Substituted-5-Nitropyridines with Various Amines in Dimethyl Sulfoxide (DMSO)
| Substrate | Nucleophile | k1 (M-1s-1) |
| 2-Chloro-5-nitropyridine | n-Butylamine | Value not specified |
| 2-Chloro-5-nitropyridine | Pyrrolidine | Value not specified |
| 2-Chloro-5-nitropyridine | Piperidine | Value not specified |
| 2-Phenoxy-5-nitropyridine | n-Butylamine | Value not specified |
| 2-Phenoxy-5-nitropyridine | Pyrrolidine | Value not specified |
Rate data for the reactions of 2-chloro-5-nitropyridine and its 2-phenoxy derivative have been reported, with the reactivity order of the nucleophiles being pyrrolidine > piperidine > n-butylamine.[2] Specific rate constant values were not provided in the abstract.
Table 3: Second-Order Rate Constants for the Reaction of 2-Methoxy-Nitropyridines with Secondary Amines in Aqueous Solution at 20°C
| Substrate | Nucleophile | k (M-1s-1) |
| 2-Methoxy-3-nitropyridine | Morpholine | Value not specified |
| 2-Methoxy-3-nitropyridine | Piperidine | Value not specified |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | Value not specified |
| 2-Methoxy-5-nitropyridine | Morpholine | Value not specified |
| 2-Methoxy-5-nitropyridine | Piperidine | Value not specified |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | Value not specified |
A kinetic study of these reactions has been reported, indicating that the reaction proceeds through a SNAr mechanism where the first step (nucleophilic attack) is rate-determining.[3] While the abstract confirms the study of these reactions, the specific rate constants are not detailed within the provided search results.
In other studies, it has been observed that in 3-nitro-5-halopyridines, the 3-NO2 group can be more susceptible to substitution by sulfur nucleophiles than the halogen at the 5-position, highlighting the potent activating and leaving group potential of the nitro group in certain contexts.[4]
Experimental Protocols
The methodologies employed to obtain the kinetic data presented above are crucial for the interpretation and replication of the results.
General Kinetic Measurement by NMR Spectroscopy
A common method for determining reaction rates involves monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy under pseudo-first-order conditions.[1]
-
Sample Preparation: A solution of the substituted nitropyridine substrate of known concentration is prepared in a suitable solvent (e.g., methanol). A large excess of the nucleophile (e.g., piperidine) is added to ensure pseudo-first-order kinetics with respect to the substrate.[1]
-
Data Acquisition: The reaction is monitored over time by acquiring NMR spectra at regular intervals. The disappearance of the substrate and the appearance of the product are followed by integrating the signals of characteristic aromatic protons.[1]
-
Data Analysis: The rate constants are calculated from the change in concentration of the substrate or product over time. For reactions that are first-order in substrate and second-order in the nucleophile, the overall third-order rate constant can be determined.[1]
Spectrophotometric Kinetic Analysis
For reactions involving a significant change in the UV-Vis spectrum upon substitution, spectrophotometry can be employed to follow the reaction kinetics.
-
Wavelength Selection: The UV-Vis spectra of the reactant and product are recorded to identify a wavelength where the change in absorbance is maximal.
-
Reaction Monitoring: The reaction is initiated by mixing the substrate and nucleophile solutions in a cuvette placed in a temperature-controlled spectrophotometer. The absorbance at the selected wavelength is recorded over time.
-
Rate Constant Calculation: The pseudo-first-order rate constant is obtained by fitting the absorbance versus time data to an exponential function. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows discussed.
Caption: Generalized SNAr mechanism on a nitropyridine ring.
Caption: A typical experimental workflow for kinetic studies.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Moving Beyond 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, targeting a class of enzymes frequently implicated in cancer and inflammatory diseases. For years, 2-Amino-6-chloro-3-nitropyridine has served as a valuable scaffold, its reactive sites providing a versatile platform for building complex inhibitors. However, the ever-present drive for novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles has spurred the exploration of alternative heterocyclic starting materials.
This guide provides an objective comparison of prominent alternative reagents to this compound for the synthesis of kinase inhibitors. We will delve into three key classes of heterocyclic scaffolds: pyrimidines , purines , and pyrazoles . The performance of these alternatives will be evaluated based on reported synthetic yields and the biological activity of the resulting inhibitors, supported by experimental data. Detailed methodologies for key synthetic transformations and visualizations of relevant signaling pathways are provided to aid researchers in their quest for the next generation of kinase inhibitors.
Performance Comparison of Alternative Scaffolds
The choice of a core scaffold significantly influences the synthetic strategy and the biological properties of the final kinase inhibitor. The following tables summarize quantitative data for representative inhibitors synthesized from this compound and the alternative reagents.
Table 1: Synthesis and Activity of Kinase Inhibitors Derived from this compound and Alternatives
| Starting Reagent | Synthetic Steps | Key Transformation | Yield (%) | Target Kinase(s) | Representative Inhibitor IC50 (nM) |
| This compound | 3 | Nucleophilic Aromatic Substitution | 50-70 | p70S6Kβ | 444[1] |
| 2,4-Dichloropyrimidine | 2-3 | Sequential Nucleophilic Aromatic Substitution | 26-85[2][3] | Aurora A, JAK3 | 52.2 (Aurora A)[2], 69 (JAK3)[4] |
| 6-Chloropurine | 1-2 | Nucleophilic Aromatic Substitution | 70-94[5] | Various | Varies widely with substitution |
| 3-Amino-5-methyl-1H-pyrazole | 2 | Nucleophilic Aromatic Substitution | 35-89[6] | CDKs, PCTAIRE | 33 (CDK16)[6] |
Featured Alternative Reagents in Kinase Inhibitor Synthesis
Pyrimidine Scaffolds from 2,4-Dichloropyrimidine
The 2,4-disubstituted pyrimidine core is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors. The commercial availability and differential reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloropyrimidine make it an attractive starting material for generating diverse libraries of inhibitors.
Synthetic Workflow:
Caption: Synthetic workflow for 2,4-disubstituted pyrimidine kinase inhibitors.
Purine Scaffolds from 6-Chloropurine
As a bioisostere of adenine, the purine scaffold is a natural fit for targeting the ATP-binding site of kinases. 6-Chloropurine and its derivatives serve as versatile starting points for the synthesis of a wide range of kinase inhibitors through nucleophilic substitution at the C6 position.
Synthetic Workflow:
Caption: General synthesis of 6-substituted purine kinase inhibitors.
Pyrazole Scaffolds from 3-Amino-5-methyl-1H-pyrazole
The 3-aminopyrazole moiety is another privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Commercially available aminopyrazoles can be readily elaborated into potent and selective inhibitors.
Synthetic Workflow:
Caption: Synthesis of pyrazole-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
This protocol describes the synthesis of a 2,4-disubstituted pyrimidine inhibitor of Aurora A kinase, starting from 2,4,6-trichloropyrimidine.[2]
Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).
-
Heat the reaction mixture at 50 °C and stir for 16 hours.
-
Quench the reaction with brine (100 mL) and extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography. (Yield: 75%).
Step 2: Synthesis of (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone
-
In a flask, dissolve the product from Step 1 (5 g, 20.5 mmol) and (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (6.5 g, 26.7 mmol) in 1-pentanol (5 mL).
-
Add triethylamine (4.3 mL, 30.8 mmol) to the solution.
-
Heat the mixture at 120 °C for 6 hours.
-
Pour the reaction mixture into water (300 mL) to precipitate the product.
-
Collect the precipitate and purify by flash column chromatography (dichloromethane/methanol 94:6) to yield the product as a yellow solid. (Yield: 51%).
Step 3: Synthesis of the Final Inhibitor
-
Dissolve the product from Step 2 (200 mg, 0.45 mmol) and 1-methylpiperazine (90 mg, 0.9 mmol) in 1-pentanol (0.9 mL).
-
Heat the solution at 140 °C for 2 hours.
-
After workup, purify the crude residue by silica gel column chromatography (dichloromethane/methanol 90:10) to afford the final compound. (Yield: 57%).
Protocol 2: Synthesis of a Pyrazole-Based CDK16 Inhibitor
This protocol outlines the synthesis of a pyrazole-based inhibitor targeting CDK16, starting from 3-amino-5-cyclopropyl-1H-pyrazole.[6]
Step 1: Synthesis of the Pyrimidine Intermediate
-
In a reaction vessel, combine 5-cyclopropyl-1H-pyrazole-3-amine and a substituted pyrimidine derivative (e.g., 2,4-dichloropyrimidine) in isopropanol.
-
Add triethylamine (TEA) as a base.
-
Heat the reaction mixture at 50-60 °C for 24-72 hours.
-
Monitor the reaction by TLC. Upon completion, the intermediate can be isolated and purified. (Yields: 35-89%).
Step 2: Attachment of the Linker
-
To the intermediate from Step 1, add the desired aniline or aliphatic amine linker in a suitable solvent such as methanol or ethanol.
-
Add TEA as a base.
-
Heat the reaction under microwave irradiation at 80-120 °C for 3-8 hours.
-
Alternatively, the reaction can be carried out with a catalytic amount of 1M HCl in ethanol at 70 °C to reflux for 18 hours.
-
Isolate and purify the final product. (Yields for aniline linkers: 49-72%; for aliphatic linkers: 17-64%).
Key Signaling Pathways in Kinase Inhibition
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting their cellular effects. Below are diagrams of key pathways frequently modulated by inhibitors derived from these scaffolds.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. Many pyrimidine- and pyrazole-based inhibitors target JAK kinases.
Caption: The JAK-STAT signaling pathway and its inhibition.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
MAPK/ERK Signaling Pathway
This pathway transduces signals from a variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
A Computational and Experimental Guide to the Reactivity of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 2-Amino-6-chloro-3-nitropyridine, a versatile building block in medicinal chemistry. By integrating computational insights with experimental observations, we offer a comparative framework to understand and predict its behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. This document is intended to aid in the strategic design of synthetic routes and the development of novel molecular entities.
Introduction to the Reactivity of this compound
This compound is a highly functionalized pyridine derivative whose reactivity is governed by the interplay of its three substituents. The electron-withdrawing nitro group (-NO2) at the 3-position, coupled with the inherent electron deficiency of the pyridine ring, strongly activates the molecule towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the chlorine atom at the 6-position, being in a para-like position, serves as an excellent leaving group in SNAr reactions. The amino group (-NH2) at the 2-position, an electron-donating group, modulates the overall electron density of the ring and can influence the reaction kinetics.
The primary reaction pathway for this molecule is the displacement of the C6-chloro substituent by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity profile makes it a valuable precursor for the synthesis of diverse substituted aminopyridines, which are prevalent motifs in pharmacologically active compounds.
Computational Analysis of Reactivity
While specific computational studies detailing the reaction kinetics of this compound are not extensively available in the reviewed literature, Density Functional Theory (DFT) provides a powerful tool to understand its reactivity. By analyzing the electronic properties of the molecule, we can infer its susceptibility to nucleophilic attack and compare it with other relevant pyridine derivatives.
Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. The nitro group significantly lowers the LUMO energy of the pyridine ring, making it more electrophilic.
Electrostatic Potential (ESP) Map
The ESP map visualizes the charge distribution on the molecule's surface. For this compound, the region around the C6 carbon atom is expected to have a significant positive electrostatic potential (blue region), indicating it as the primary site for nucleophilic attack.
Reactivity Descriptors
Global reactivity descriptors derived from DFT, such as electrophilicity index (ω), can provide a quantitative measure of a molecule's reactivity. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.
Table 1: Illustrative Comparison of Calculated Reactivity Descriptors (DFT/B3LYP/6-31G)*
| Compound | LUMO Energy (eV) | Electrophilicity Index (ω) |
| This compound | -3.5 | 3.2 |
| 2,6-Dichloro-3-nitropyridine | -3.8 | 3.8 |
| 2-Chloro-3-nitropyridine | -3.2 | 2.9 |
Note: The data in this table are illustrative and based on general principles of substituent effects on pyridine reactivity. Specific values would require dedicated DFT calculations for each molecule.
Experimental Data and Comparison
Experimental studies on this compound primarily focus on its synthetic applications rather than detailed kinetic analyses. However, the reaction conditions and yields reported in the literature provide valuable insights into its reactivity compared to other substituted pyridines.
Table 2: Comparison of Experimental Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Reaction Conditions | Yield | Reference |
| This compound | Ammonia | Isopropanol, 20-30°C, 24h | High | [1] |
| 2,6-Dichloro-3-nitropyridine | Ammonia | Methanol, 35-40°C | Good | [2] |
| 4-Chloropyridine | Primary/Secondary Amines | Varies | Good | [3] |
The high reactivity of this compound at the C6 position allows for nucleophilic substitution to occur under relatively mild conditions.
Experimental Protocols
The following are representative experimental protocols for nucleophilic aromatic substitution reactions involving this compound.
General Procedure for Amination
A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is treated with the desired amine (1-1.2 equivalents). A base (e.g., triethylamine, potassium carbonate) may be added to scavenge the HCl generated. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction.
Synthesis of 2-Amino-3-nitro-6-(substituted amino)pyridines
To a solution of this compound in an appropriate solvent, the corresponding amine is added. The reaction mixture is stirred, often with heating, until the starting material is consumed. The product can then be isolated by precipitation or crystallization.
Visualizing Reaction Pathways and Workflows
Signaling Pathway of SNAr Reactivity
The following diagram illustrates the key factors influencing the nucleophilic aromatic substitution on this compound.
Caption: Factors influencing the SNAr of this compound.
Experimental Workflow for SNAr
The following diagram outlines a typical experimental workflow for performing a nucleophilic aromatic substitution reaction.
Caption: A generalized workflow for a typical SNAr experiment.
Logical Relationship of Substituent Effects
This diagram illustrates the logical relationship between the electronic nature of the substituents and the reactivity of the pyridine ring.
Caption: How substituents electronically influence pyridine ring reactivity.
Conclusion
The reactivity of this compound is a well-orchestrated interplay of its substituent effects, making it a highly valuable and predictable reagent in organic synthesis. The strong activation provided by the nitro group facilitates nucleophilic aromatic substitution at the C6 position under accessible experimental conditions. While detailed quantitative computational and kinetic data for this specific molecule are areas for future research, the established principles of physical organic chemistry provide a robust framework for understanding and utilizing its reactivity. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this important heterocyclic building block.
References
Characterization of a Reference Standard for 2-Amino-6-chloro-3-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a high-purity reference standard of 2-Amino-6-chloro-3-nitropyridine against a standard-grade equivalent. It outlines the critical analytical techniques and experimental data necessary for the definitive characterization of this important chemical intermediate. The provided methodologies and data serve as a benchmark for researchers to assess the quality and suitability of this compound for their specific applications, particularly in pharmaceutical development and quality control.
Comparative Analysis of Reference Standard vs. Standard Grade
A high-purity reference standard is distinguished from a standard-grade material by its comprehensive characterization, documented purity, and traceability. The following table summarizes the key analytical parameters that differentiate a well-characterized reference standard from a typical commercial-grade product.
| Parameter | High-Purity Reference Standard | Standard Grade |
| Purity (by HPLC) | >99.5% | Typically 97-98%[1] |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, and FT-IR | Often confirmed by melting point and one spectroscopic technique |
| Impurity Profile | Characterized and quantified major impurities | Impurities are often uncharacterized or broadly specified |
| Water Content | Determined by Karl Fischer titration (<0.1%) | Not always specified |
| Residual Solvents | Analyzed by Headspace GC-MS (e.g., <0.1% total) | Not typically reported |
| Certificate of Analysis | Comprehensive, with detailed methods and data | Basic, with limited data |
Experimental Protocols for Characterization
Detailed and validated analytical methods are crucial for the accurate characterization of a reference standard. The following are representative protocols for the key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: Ramp to 80% Acetonitrile
-
25-30 min: Hold at 80% Acetonitrile
-
30.1-35 min: Return to 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
¹H NMR:
-
Expected chemical shifts (δ, ppm): Aromatic protons and the amine protons.
-
-
¹³C NMR:
-
Expected chemical shifts (δ, ppm): Signals corresponding to the five carbon atoms in the pyridine ring.
-
Mass Spectrometry (MS) for Molecular Weight Verification
MS confirms the molecular weight and can provide fragmentation information for structural elucidation.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Expected m/z: [M+H]⁺ at approximately 174.0, corresponding to the molecular weight of 173.56 g/mol .[][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR is used to identify the characteristic functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: KBr pellet or ATR.
-
Expected Characteristic Peaks (cm⁻¹):
-
N-H stretching (amine group)
-
Aromatic C-H stretching
-
N-O stretching (nitro group)
-
C=C and C=N stretching (aromatic ring)
-
C-Cl stretching
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound reference standard.
Caption: Workflow for Reference Standard Characterization.
Hypothetical Signaling Pathway Involvement
While this compound is primarily an intermediate, its derivatives could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical pathway where a downstream product might act as a kinase inhibitor, a common mechanism for pyridine-containing pharmaceuticals.
Caption: Hypothetical Kinase Inhibition by a Derivative.
References
A Comparative Guide to the Analysis of 2-Amino-6-chloro-3-nitropyridine in Pharmaceutical Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in pharmaceutical synthesis.[1][2][3] Given the absence of direct inter-laboratory comparison studies for this specific analyte, this document focuses on comparing the typical performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established method validation principles. The information presented is intended to assist researchers in selecting and validating an appropriate analytical method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical technique for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC-UV and GC-MS are suitable for the analysis of this compound, each offering distinct advantages.
Table 1: Comparison of Typical Method Performance for this compound Analysis
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Specificity | Good (dependent on chromatographic resolution) | Excellent (based on mass-to-charge ratio) |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Note: The values presented in this table are representative of typical performance for the analysis of small organic molecules and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results.[4][5][6] Below are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a 25 mL volumetric flask using a mixture of acetonitrile and water (50:50 v/v) as the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
3. Validation Parameters:
-
Linearity: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.[7]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by different analysts. The RSD between the two sets of results should be ≤ 2.0%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the determination of trace levels of this compound, particularly in complex matrices or as an impurity.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent such as pyridine or dimethylformamide (DMF).[8]
-
Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the vial.
-
Heat the vial at 70 °C for 30 minutes to facilitate the derivatization of the amino group.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Validation Parameters:
-
Linearity: Prepare calibration standards over the desired concentration range (e.g., 0.1 ng/mL to 10 ng/mL). The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Spike a suitable matrix with the analyte at low, medium, and high concentrations. The mean recovery should be within an acceptable range, typically 95.0% to 105.0%.
-
Precision: The RSD for replicate injections at each concentration level should be ≤ 5.0%.
Visualizations
To better illustrate the processes involved in the analysis and validation of this compound, the following diagrams are provided.
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: The relationship between key parameters in analytical method validation.
References
- 1. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 2. This compound | 27048-04-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. ikev.org [ikev.org]
- 8. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methodologies for the accurate quantification of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Given the absence of a standardized, publicly available validated method for this specific compound, this document outlines two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
The proposed methods and validation parameters are based on established practices for similar nitroaromatic and pyridine-containing compounds, and they align with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3] This guide is intended to serve as a comprehensive resource for developing and validating a suitable analytical method for this compound in a research or quality control setting.
Method Performance Comparison
The selection between an HPLC-UV and a UPLC-MS/MS method is contingent upon the specific analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput. HPLC-UV offers a cost-effective and robust solution for routine analyses of bulk materials and simple formulations.[4][5] In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the ideal choice for trace-level quantification, analysis in complex biological matrices, and impurity profiling.[6][7]
Table 1: Comparison of Proposed Validation Parameters for HPLC-UV and UPLC-MS/MS Methods
| Validation Parameter | HPLC-UV Method (Proposed) | UPLC-MS/MS Method (Proposed) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Specificity | Specific (demonstrated through forced degradation) | Highly Specific (based on mass-to-charge ratio) |
| Run Time | ~10 minutes | ~3 minutes |
Experimental Protocols
The following are detailed proposed methodologies for the HPLC-UV and UPLC-MS/MS analysis of this compound. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the reliable quantification of this compound in bulk drug substance and simple formulations.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (expected to be in the range of 254-350 nm due to the nitro and amino chromophores).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound, particularly for trace-level analysis or in complex matrices.
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive or negative, to be determined based on signal intensity for the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): As described for the HPLC-UV method.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 100, 500, 1000 ng/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Similar to the HPLC-UV method, but with dilutions to achieve a final concentration within the UPLC-MS/MS calibration range.
Validation of the Analytical Method
The validation of the chosen analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure that the method is suitable for its intended purpose.[1][2][3] The key validation parameters are outlined below.
Table 2: Validation Parameters and Procedures
| Parameter | Objective | Experimental Procedure |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components). | Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[8][9] Analyze stressed samples to demonstrate that degradation product peaks are resolved from the main analyte peak. |
| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. | Prepare a series of at least five concentrations of the analyte. Analyze each concentration in triplicate. Perform a linear regression analysis and determine the coefficient of determination (R²). |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range is derived from the linearity studies and should cover the expected concentrations in the samples to be analyzed. |
| Accuracy | To evaluate the degree of agreement between the measured value and the true value. | Prepare a sample matrix (placebo) without the analyte. Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate. Analyze the samples and calculate the percentage recovery. |
| Precision | To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay precision): Prepare a minimum of six samples at 100% of the test concentration. Analyze the samples under the same operating conditions over a short interval of time. Calculate the relative standard deviation (%RSD). Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD for the combined data. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Based on the signal-to-noise ratio, typically 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Based on the signal-to-noise ratio, typically 10:1. |
| Robustness | To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | Introduce small variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results. |
Visualizations
The following diagrams illustrate the workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method.
Caption: Workflow for Analytical Method Validation.
Caption: Decision tree for analytical method selection.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. wjpmr.com [wjpmr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
A Comparative Guide to the Kinetic Profile of 2-Amino-6-chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Amino-6-chloro-3-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of specific published kinetic data for this compound, this document outlines a proposed comparative study, including detailed experimental protocols and illustrative data, to benchmark its performance against structurally similar and commercially available heterocyclic compounds. The insights provided herein are intended to guide researchers in designing synthetic routes and understanding the reactivity of this versatile building block.
Introduction to the Reactivity of this compound
This compound is a substituted pyridine bearing an electron-donating amino group and two electron-withdrawing groups: a nitro group and a chlorine atom. The pyridine nitrogen itself is electron-withdrawing, which, in concert with the nitro group, significantly activates the ring towards nucleophilic attack. The chlorine atom at the 6-position serves as a leaving group in SNAr reactions.
The reactivity of this compound is governed by a balance of electronic and steric effects:
-
Electronic Effects: The potent electron-withdrawing nitro group, positioned ortho to the chlorine at C6 and meta to the amino group at C2, strongly activates the C6 position for nucleophilic attack. The pyridine ring nitrogen further enhances this activation. The amino group at C2 is an electron-donating group, which could potentially modulate the overall reactivity.
-
Steric Effects: The amino group at the 2-position may exert some steric hindrance to an incoming nucleophile attacking the C6 position, although this is generally considered less significant than electronic effects in SNAr reactions.
To quantitatively assess its reactivity, a kinetic study comparing this compound with other relevant chloronitropyridines is proposed.
Proposed Comparative Kinetic Study
This section outlines a proposed study to determine the second-order rate constants (k₂) for the reaction of this compound and selected alternative compounds with a model nucleophile, such as piperidine or aniline.
2.1. Selected Compounds for Comparison
| Compound Name | Structure | Rationale for Inclusion |
| This compound | ![]() | Target Compound: To establish its kinetic profile. |
| 2,6-Dichloro-3-nitropyridine | ![]() | Precursor & Analogue: To assess the electronic impact of the amino group by comparing it to a chloro substituent at the 2-position. |
| 2-Chloro-3-nitropyridine | ![]() | Analogue: To evaluate the effect of the substituent at the 6-position on the reactivity at the 2-position. |
| 4-Chloro-3-nitropyridine | ![]() | Positional Isomer: To compare the reactivity of a chlorine atom at the 4-position, which is also activated by the nitro group and the ring nitrogen. |
2.2. Illustrative Comparative Kinetic Data
The following table presents hypothetical, yet realistic, second-order rate constants (k₂) for the reaction of the selected compounds with piperidine in methanol at 25°C. This data is for illustrative purposes to demonstrate how the results of the proposed kinetic study would be presented.
| Compound | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) (Illustrative) |
| This compound | Piperidine | Methanol | 25 | 1.5 x 10⁻³ |
| 2,6-Dichloro-3-nitropyridine | Piperidine | Methanol | 25 | 8.0 x 10⁻³ |
| 2-Chloro-3-nitropyridine | Piperidine | Methanol | 25 | 5.0 x 10⁻⁴ |
| 4-Chloro-3-nitropyridine | Piperidine | Methanol | 25 | 2.0 x 10⁻² |
Interpretation of Illustrative Data:
Based on established principles of SNAr reactions, one might anticipate that 2,6-dichloro-3-nitropyridine would be more reactive than this compound due to the stronger electron-withdrawing nature of a chloro group compared to an amino group. 4-Chloro-3-nitropyridine is expected to be the most reactive due to the optimal positioning of the leaving group relative to the activating nitro group and ring nitrogen.
Experimental Protocols
A detailed methodology for the proposed kinetic studies is provided below.
3.1. Materials
-
This compound and other selected chloronitropyridines (high purity)
-
Piperidine (or other desired nucleophile), freshly distilled
-
Anhydrous solvent (e.g., methanol, acetonitrile, or DMSO), spectroscopic grade
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
3.2. Kinetic Measurement Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each chloronitropyridine substrate (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.
-
-
Wavelength Determination:
-
Determine the wavelength of maximum absorbance (λmax) for the reaction product while ensuring minimal absorbance from the starting materials at this wavelength. This can be achieved by recording the UV-Vis spectra of the starting materials and the expected product.
-
-
Kinetic Run:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, precise volume of the chloronitropyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to maintain pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
3.3. Data Analysis
-
Pseudo-First-Order Rate Constant (kobs):
-
The observed rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A₀ is the initial absorbance.
-
-
Second-Order Rate Constant (k₂):
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the nucleophile concentration: kobs = k₂[Nucleophile] + k₀ (where k₀ is the rate constant for the uncatalyzed reaction, often negligible).
-
Visualizations
4.1. Reaction Pathway
The nucleophilic aromatic substitution of this compound with an amine (R₂NH) proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.
Caption: General mechanism for the SNAr reaction.
4.2. Experimental Workflow
The following diagram illustrates the workflow for the comparative kinetic analysis described in the experimental protocol.
Caption: Workflow for comparative kinetic analysis.
Conclusion
A Comparative Guide to the Synthetic Utility of 2-Amino-6-chloro-3-nitropyridine and Novel Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Among the myriad of heterocyclic scaffolds, substituted pyridines are integral to the development of a wide range of bioactive compounds. This guide provides a comprehensive benchmark of the synthetic utility of the established building block, 2-Amino-6-chloro-3-nitropyridine, against a class of novel building blocks, specifically pyrazolo[3,4-b]pyridines, in the context of synthesizing potent enzyme inhibitors.
Executive Summary
This compound has long been a staple in medicinal chemistry, serving as a versatile precursor for a variety of therapeutic agents, including Glycogen Synthase Kinase-3 (GSK-3) and urease inhibitors. Its reactivity profile allows for sequential functionalization at its various positions. However, the constant drive for innovation has led to the exploration of novel heterocyclic cores that may offer advantages in terms of synthetic efficiency, potency, and selectivity of the final compounds. This guide presents a comparative analysis of synthetic routes and performance data for the synthesis of GSK-3 inhibitors, showcasing the established pathway using a derivative of this compound against a more recent approach utilizing pyrazolo[3,4-b]pyridine scaffolds.
Comparative Analysis of Building Blocks for GSK-3 Inhibitor Synthesis
Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. The synthesis of potent and selective GSK-3 inhibitors is therefore a significant area of research.
Traditional Approach: Synthesis via a this compound Derivative
A common strategy for synthesizing potent GSK-3 inhibitors involves the use of 2,6-dichloro-3-nitropyridine, a direct precursor that can be readily converted to this compound. The following table outlines a typical synthetic sequence.
| Step | Reaction | Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 1 | Suzuki Coupling | 2,6-dichloro-3-nitropyridine | Arylboronic acid, Pd catalyst | 2-Aryl-6-chloro-3-nitropyridine | 60-85 | [1] |
| 2 | Nucleophilic Substitution | 2-Aryl-6-chloro-3-nitropyridine | Aminoethylamine | N-(2-aminoethyl)-6-aryl-5-nitropyridin-2-amine | 50-70 | [1] |
| 3 | Reduction of Nitro Group | N-(2-aminoethyl)-6-aryl-5-nitropyridin-2-amine | H₂, Pd/C | 6-Aryl-N2-(2-aminoethyl)pyridine-2,5-diamine | ~90 | [1] |
| 4 | Acylation & Cyclization | 6-Aryl-N2-(2-aminoethyl)pyridine-2,5-diamine | Bromoacetyl chloride | Final GSK-3 Inhibitor | 40-60 | [1] |
Novel Approach: Synthesis of Pyrazolo[3,4-b]pyridine-based GSK-3 Inhibitors
Pyrazolo[3,4-b]pyridines have emerged as a promising class of GSK-3 inhibitors, often exhibiting high potency.[2][3] The synthesis of these compounds typically involves the condensation of a substituted aminopyrazole with a β-ketoester or an α,β-unsaturated ketone.
| Step | Reaction | Starting Material(s) | Reagent(s)/Catalyst | Product | Yield (%) | Reference |
| 1 | Condensation/Cyclization | 5-amino-1-phenylpyrazole, α,β-unsaturated ketone | ZrCl₄ | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28 | [4] |
| 2 | One-pot Three-component Reaction | Phenylhydrazine, β-ketonitriles | DMSO | 4-aminopyrazolo[3,4-b]pyridine derivatives | 69-81 | [3] |
Key Observations:
-
The traditional approach using the nitropyridine scaffold allows for a modular synthesis with sequential introduction of substituents. However, it often involves multiple steps with moderate to good yields at each stage.
-
The novel approach utilizing pyrazolo[3,4-b]pyridines can offer a more convergent synthesis, in some cases through a one-pot reaction, leading to higher overall efficiency.[3]
-
The potency of the final inhibitors derived from the pyrazolo[3,4-b]pyridine core can be in the low nanomolar range, representing a significant advantage.[3]
Experimental Protocols
Synthesis of N-(2-aminoethyl)-6-aryl-5-nitropyridin-2-amine (from the traditional approach)
To a solution of 2-Aryl-6-chloro-3-nitropyridine (1 mmol) in a suitable solvent such as ethanol is added aminoethylamine (1.2 mmol). The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]
Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines (from the novel approach)
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The mixture is then stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated in vacuo, and the product is extracted with CHCl₃ and purified by flash column chromatography.[4]
General Workflow for Urease Inhibitor Screening
The following workflow outlines a typical procedure for identifying and validating novel urease inhibitors, a class of compounds for which this compound can serve as a precursor.
Signaling Pathway and Mechanism of Action
GSK-3 Signaling Pathway and Inhibition
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation through pathways such as the PI3K/Akt pathway. Inhibitors of GSK-3, synthesized from building blocks like this compound or novel scaffolds, can modulate this pathway, impacting various cellular processes.
References
Safety Operating Guide
Safe Disposal of 2-Amino-6-chloro-3-nitropyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-6-chloro-3-nitropyridine, a chemical compound commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
The primary and mandated method for the disposal of this compound is through an approved and licensed professional waste disposal service.[1][2][3][4] This is due to the chemical's hazardous properties, which are summarized in the table below. Under no circumstances should this compound be disposed of down the drain or in regular waste streams.[3]
Hazard Profile and Disposal Parameters
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative and qualitative safety data.
| Parameter | Value | Source |
| Physical State | Solid, Yellow Crystalline Powder | [1][5] |
| Melting Point | 193 - 198 °C (379.4 - 388.4 °F) | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects) | [2][6] |
| Signal Word | Warning | [6][7] |
| Storage Temperature | Refrigerator | [5][7] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides | [1] |
Experimental Protocols for Disposal
Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. The consistent recommendation from safety data sheets is to engage a licensed professional waste disposal service.[3] These services are equipped with the necessary facilities and expertise to handle and dispose of hazardous chemical waste in accordance with all federal, state, and local environmental regulations.
Disposal Workflow
The following diagram outlines the procedural steps for the safe disposal of this compound in a laboratory setting. This workflow is designed to ensure that all safety and regulatory precautions are met.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 27048-04-0 [sigmaaldrich.com]
Safeguarding Researchers: A Comprehensive Guide to Handling 2-Amino-6-chloro-3-nitropyridine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-6-chloro-3-nitropyridine. Adherence to these protocols is critical to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Ensure they are powder-free.[2][3] |
| Body Protection | Laboratory coat | Long-sleeved, properly fitted lab coat. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | Air-purifying respirator with a particulate filter | A NIOSH-approved respirator (e.g., N95, R95, or P95) is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2][4][5] A full-facepiece respirator should be considered if eye irritation is a concern. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Weighing and Transferring the Compound:
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as specified in the table above. The weighing and transfer operations should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Weighing: Use a tared weigh boat or paper. Handle the container with the compound carefully to avoid generating dust. Use a spatula to transfer the desired amount of the solid.
-
Transfer: Gently tap the weigh boat or paper to transfer the compound into the reaction vessel. If any solid adheres to the weighing container, a small amount of a compatible solvent can be used to rinse the remaining solid into the vessel.
-
Immediate Cleanup: Clean any spills immediately according to the decontamination procedures outlined below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste.[6][7][8]
-
Solid Waste: Collect excess solid compound, contaminated weigh boats, gloves, and any other contaminated disposable materials in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for "Halogenated Organic Liquid Waste."
-
Disposal Route: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The primary method of disposal for such compounds is typically incineration.[6][9]
Decontamination and Emergency Procedures
Decontamination:
-
Surfaces: In the event of a spill, carefully sweep up the solid material, avoiding dust generation. The affected area should then be decontaminated by washing with soap and water.[10][11][12] All cleaning materials must be disposed of as hazardous waste.
-
Equipment: Non-disposable equipment that has come into contact with the compound should be thoroughly cleaned with soap and water or a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
References
- 1. fishersci.com [fishersci.com]
- 2. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. students.umw.edu [students.umw.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. cmich.edu [cmich.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




